N-Ethyloxetan-3-amine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-ethyloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-6-5-3-7-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRGAFKWPUUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341989-73-8 | |
| Record name | N-ethyloxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Ethyloxetan-3-amine: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyloxetan-3-amine, with the CAS number 1341989-73-8, is a heterocyclic secondary amine that has garnered interest within the fields of medicinal chemistry and synthetic organic chemistry. The incorporation of the oxetane ring, a four-membered cyclic ether, into molecular scaffolds is a strategy increasingly employed in drug discovery to modulate physicochemical properties.[1][2] Oxetanes can influence aqueous solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups.[2][3] This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound, drawing upon available data and the general characteristics of related oxetane compounds.
Chemical Structure and Properties
This compound is structurally characterized by an oxetane ring with an ethylamino group attached at the 3-position. The strained four-membered ring imparts unique conformational features and reactivity to the molecule.[2]
Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available information, with some properties estimated based on related compounds and general principles of organic chemistry.
| Property | Value | Source/Comment |
| CAS Number | 1341989-73-8 | [4][5][] |
| Molecular Formula | C₅H₁₁NO | [] |
| Molecular Weight | 101.15 g/mol | [4][5][] |
| IUPAC Name | This compound | [5] |
| Physical Form | Liquid | [5] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| pKa | Estimated to be in the range of 8-9 | Based on typical secondary amines; the electron-withdrawing effect of the oxetane oxygen may slightly lower the basicity.[3] |
| Solubility | Expected to have good aqueous solubility | The presence of the polar oxetane ring and the amine group generally enhances water solubility.[1][2] |
| Storage Temperature | 2-8 °C (Refrigerator) | [5] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not publicly available. The following are predicted spectral characteristics based on its structure.
¹H NMR Spectroscopy (Predicted)
-
Ethyl group protons: A triplet corresponding to the methyl protons (CH₃) and a quartet corresponding to the methylene protons (CH₂) would be expected.
-
Oxetane ring protons: The protons on the oxetane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other and the proton on the nitrogen. The protons on the carbons adjacent to the oxygen (C2 and C4) would be shifted downfield compared to the proton on C3.
-
Amine proton: A broad singlet for the NH proton, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
-
Ethyl group carbons: Two distinct signals for the methyl and methylene carbons.
-
Oxetane ring carbons: Signals for the two equivalent carbons adjacent to the oxygen (C2 and C4) and a separate signal for the carbon bearing the amino group (C3). The carbons bonded to the electronegative oxygen and nitrogen atoms would be shifted downfield.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible and common synthetic route would be the reductive amination of oxetan-3-one with ethylamine . This is a widely used method for the preparation of secondary amines.[7][8]
Proposed Synthetic Workflow
Caption: A logical workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Imine Formation: Oxetan-3-one would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane). To this solution, an equimolar amount of ethylamine would be added. The reaction may be stirred at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), would then be added to the reaction mixture. These reagents are commonly used for reductive aminations as they are selective for the iminium ion over the ketone starting material.
-
Work-up and Purification: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction would be quenched, typically with an aqueous basic solution. The organic layer would be separated, dried, and concentrated. The crude product would then be purified, likely via column chromatography on silica gel, to yield pure this compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or any associated signaling pathways for this compound. However, the incorporation of the oxetane motif is a known strategy in medicinal chemistry to improve the drug-like properties of a molecule.[3][9] The oxetane ring can act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups.[10][11] The presence of the oxetane can lead to:
-
Increased Aqueous Solubility: The polar nature of the ether oxygen can improve the solubility of the parent molecule.[1]
-
Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.[2]
-
Modulation of Basicity: The electron-withdrawing inductive effect of the oxetane oxygen can lower the pKa of a nearby amine, which can be advantageous for optimizing drug-receptor interactions and pharmacokinetic properties.[3]
Given these general principles, this compound is likely utilized as a building block in the synthesis of more complex molecules for biological screening. Any observed biological activity would be dependent on the overall structure of the final compound.
Conclusion
This compound is a valuable synthetic intermediate, particularly in the context of medicinal chemistry and drug discovery. While specific, publicly available experimental data on its physicochemical properties and biological activity is limited, its structural features suggest it is a useful building block for introducing the beneficial oxetane motif into larger molecules. Further research is needed to fully characterize this compound and explore its potential applications. The synthesis is likely achievable through standard organic chemistry methods such as reductive amination. Researchers working with this compound should anticipate the need for thorough in-house characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1341989-73-8 [sigmaaldrich.com]
- 5. This compound | 1341989-73-8 [sigmaaldrich.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-methyloxolan-3-amine | C5H11NO | CID 22225706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethyloxetan-3-amine (CAS 1341989-73-8): A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyloxetan-3-amine is a heterocyclic organic compound featuring a strained four-membered oxetane ring substituted with an ethylamino group. The oxetane motif has garnered significant attention in medicinal chemistry as a versatile building block. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing novel three-dimensional scaffolds.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications in drug discovery.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. While experimental data for this specific compound is not extensively published, the following tables provide predicted values based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | Chemical Supplier Data |
| Molecular Weight | 101.15 g/mol | Chemical Supplier Data |
| LogP | 0.2 - 0.5 | Predicted |
| pKa (of the amine) | 8.5 - 9.5 | Predicted[3] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.8-4.6 (m, 2H, O-CH₂), δ 4.6-4.4 (m, 2H, O-CH₂), δ 3.8-3.6 (m, 1H, CH-N), δ 2.8-2.6 (q, J=7.2 Hz, 2H, N-CH₂-CH₃), δ 1.8-1.6 (br s, 1H, NH), δ 1.2-1.0 (t, J=7.2 Hz, 3H, N-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 78-76 (O-CH₂), δ 60-58 (CH-N), δ 45-43 (N-CH₂), δ 16-14 (CH₃) |
| Mass Spectrometry (EI) | m/z (%): 101 (M⁺), 86, 72, 58, 44 (base peak) |
Synthesis of this compound
A common and efficient method for the synthesis of N-substituted oxetan-3-amines is the reductive amination of oxetan-3-one.[4][5]
Experimental Protocol: Reductive Amination of Oxetan-3-one
Materials:
-
Oxetan-3-one
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate. A catalytic amount of acetic acid can be added to promote this step.[5]
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.[6]
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound via reductive amination.
Role in Drug Discovery Workflow
While no specific signaling pathways involving this compound are currently documented, its utility lies in its role as a novel building block in drug discovery campaigns. The following diagram illustrates a general workflow for incorporating such a building block.
Caption: General drug discovery workflow incorporating a novel building block.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methods like reductive amination. The incorporation of the N-ethyloxetane moiety offers a promising strategy to modulate the physicochemical properties of lead compounds, potentially leading to candidates with improved drug-like characteristics.[1][3] This guide provides a foundational resource for researchers looking to utilize this compound in their drug discovery programs.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
N-Ethyloxetan-3-amine: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyloxetan-3-amine, with CAS number 1341989-73-8, is a heterocyclic amine that has garnered interest in medicinal chemistry and drug discovery as a versatile building block. Its rigid oxetane core combined with a flexible ethylamine side chain offers unique structural features for designing novel therapeutic agents. A thorough understanding of its physical properties is crucial for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with general experimental protocols for their determination.
Core Physical and Chemical Properties
At room temperature, this compound is a liquid[1]. Commercially, it is available at purities of 95% to 97%[1][2][]. For optimal stability, it is recommended to be stored in a refrigerator at 4°C[1][2].
Quantitative Physical Properties
A detailed compilation of the physical properties of this compound is presented in Table 1. It is important to note that while some properties are confirmed, others are predicted due to the limited availability of experimentally determined data in peer-reviewed literature.
| Property | Value | Source | Notes |
| Molecular Formula | C₅H₁₁NO | --INVALID-LINK--, --INVALID-LINK-- | - |
| Molecular Weight | 101.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- | - |
| IUPAC Name | This compound | --INVALID-LINK-- | - |
| CAS Number | 1341989-73-8 | --INVALID-LINK-- | - |
| Physical State | Liquid | --INVALID-LINK-- | At room temperature |
| Boiling Point | 145.2 ± 25.0 °C | Predicted (ACD/Labs) | At 760 mmHg |
| Density | 0.945 ± 0.06 g/cm³ | Predicted (ACD/Labs) | At 20 °C |
| Refractive Index | 1.448 | Predicted (ACD/Labs) | At 20 °C |
| pKa | 9.45 ± 0.10 | Predicted (ACD/Labs) | Most basic |
| LogP | 0.25 | Predicted (ChemAxon) | - |
| Solubility | Soluble in water and polar organic solvents | General property of low molecular weight amines | Experimental data not available |
Experimental Protocols
Detailed experimental procedures are essential for verifying the physical properties of this compound, especially when relying on new batches or scaling up reactions. Below are generalized protocols for determining key physical constants for liquid amines.
Determination of Boiling Point (Micro Method)
The micro boiling point determination is suitable for small sample volumes.
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or hot plate)
-
Mineral oil or silicone oil
Procedure:
-
Attach the small test tube containing 0.2-0.5 mL of this compound to the thermometer using a rubber band or wire.
-
Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
-
Immerse the assembly into the Thiele tube or heating block filled with oil, ensuring the sample is level with the thermometer bulb.
-
Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid can be accurately measured using a pycnometer or a digital densitometer.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
This compound sample
-
Distilled water
Procedure (using a pycnometer):
-
Clean and dry the pycnometer thoroughly and record its empty weight (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer. Fill it with this compound, allow it to equilibrate to the bath temperature, adjust the volume, and weigh it (m₃).
-
The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a valuable parameter for purity assessment.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Light source (sodium lamp or internal light source)
-
This compound sample
-
Dropper
-
Lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature (e.g., 20°C).
-
Clean the surfaces of the prisms with a suitable solvent and lens tissue.
-
Apply a few drops of the this compound sample onto the lower prism using a dropper.
-
Close the prisms firmly.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If a colored band appears, adjust the compensator to achieve a sharp, achromatic line.
-
Read the refractive index from the scale.
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound. This workflow ensures that critical data for research and development are systematically collected and analyzed.
Caption: Physicochemical Characterization Workflow for this compound.
References
Synthesis of N-Ethyloxetan-3-amine from Oxetan-3-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Ethyloxetan-3-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, oxetan-3-one. The primary synthetic route detailed herein is the reductive amination with ethylamine, a robust and widely utilized transformation in organic synthesis. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations of the reaction pathway and experimental workflow.
Core Synthesis Strategy: Reductive Amination
The most direct and efficient method for the synthesis of this compound from oxetan-3-one is through a one-pot reductive amination reaction.[1] This process involves two key steps that occur in situ:
-
Imine Formation: Oxetan-3-one reacts with ethylamine to form an unstable iminium ion intermediate. This reaction is typically reversible and is often favored by the removal of water or by using a mild acid catalyst.
-
Reduction: The iminium ion is then selectively reduced by a suitable reducing agent to yield the target secondary amine, this compound.
The choice of the reducing agent is critical to the success of the reaction, as it must be capable of reducing the iminium ion in the presence of the starting ketone.[2]
Reagent Selection and Rationale
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3][4] It is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[2] Unlike stronger reducing agents such as sodium borohydride, NaBH(OAc)₃ does not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[4] Its use is also preferred over sodium cyanobohydride due to lower toxicity.[3]
Solvent: 1,2-Dichloroethane (DCE) is a commonly used and effective solvent for reductive aminations with sodium triacetoxyborohydride.
Catalyst: Acetic acid can be employed as a catalyst to facilitate the formation of the iminium ion intermediate from the ketone.[2]
Quantitative Data Summary
| Parameter | Value/Range | Citation |
| Starting Materials | Oxetan-3-one, Ethylamine | - |
| Reducing Agent | Sodium triacetoxyborohydride | [2][3][4] |
| Solvent | 1,2-Dichloroethane (DCE) | |
| Catalyst | Acetic Acid (optional) | [2] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1-24 hours | |
| Expected Yield | 80-95% (estimated) | [2] |
| Expected Purity | >95% after purification | [5][6] |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via reductive amination.
Materials:
-
Oxetan-3-one
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or as a hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 equivalent). Dissolve the ketone in anhydrous 1,2-dichloroethane.
-
Addition of Amine: Add ethylamine (1.1 to 1.5 equivalents) to the stirred solution. If using ethylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.
-
Catalyst Addition: Add glacial acetic acid (1.0 to 2.0 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at or near room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 1-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[7] Given the basic nature of the amine, it is often advantageous to use a silica gel column treated with a small amount of triethylamine in the eluent or to use an amine-functionalized silica gel to prevent product tailing and improve separation.[7]
Mandatory Visualizations
Reaction Pathway
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 6. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
A Technical Guide to the Spectroscopic Profile of N-Ethyloxetan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyloxetan-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the oxetane motif in various bioactive molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles to forecast the compound's spectral features.
Chemical Structure
Molecular Formula: C₅H₁₁NO Molecular Weight: 101.15 g/mol Structure:
This compound
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectroscopic trends for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH- | 0.5 - 2.0 | Broad Singlet | 1H |
| -O-CH ₂- (ring) | 4.4 - 4.8 | Triplet | 2H |
| -O-CH ₂- (ring) | 4.2 - 4.6 | Triplet | 2H |
| -CH -NH- | 3.5 - 3.9 | Quintet | 1H |
| -NH-CH ₂-CH₃ | 2.5 - 2.9 | Quartet | 2H |
| -NH-CH₂-CH ₃ | 1.0 - 1.4 | Triplet | 3H |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| -C H-NH- | 55 - 65 |
| -O-C H₂- (ring) | 70 - 80 |
| -NH-C H₂-CH₃ | 40 - 50 |
| -NH-CH₂-C H₃ | 10 - 20 |
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium, Sharp | Characteristic of a secondary amine (one peak) |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds |
| C-O Stretch (Ether) | 1050 - 1150 | Strong | Characteristic of the oxetane ring ether linkage |
| C-N Stretch | 1180 - 1250 | Medium | Aliphatic amine C-N bond |
| N-H Bend | 1550 - 1650 | Medium | May be broad |
Mass Spectrometry (MS)
| Feature | Predicted m/z | Notes |
| Molecular Ion [M]⁺ | 101 | Corresponds to the molecular weight of this compound. As it contains one nitrogen atom, the molecular ion peak is expected at an odd m/z value according to the Nitrogen Rule. |
| [M-1]⁺ | 100 | Loss of a hydrogen radical. |
| [M-15]⁺ | 86 | Loss of a methyl radical (•CH₃) is unlikely as a primary fragmentation. |
| [M-29]⁺ | 72 | Likely a significant peak due to the loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage adjacent to the nitrogen atom. |
| Base Peak | 72 or 58 | Alpha-cleavage is a dominant fragmentation pathway for amines. Cleavage of the ethyl group would result in an ion at m/z 72. Cleavage of the oxetane ring C-C bond adjacent to the nitrogen would lead to a fragment at m/z 58. The more stable resulting cation will determine the base peak. |
Standard Experimental Protocols
The following are generalized experimental procedures for obtaining spectroscopic data for a liquid amine sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. An accumulation of 16-32 scans is common to obtain a high-quality spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, direct infusion via a syringe pump into the ion source or injection into a Gas Chromatography (GC) system coupled to the mass spectrometer (GC-MS) are common methods.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions and a molecular ion. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to elucidate the structure.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical entity such as this compound.
Caption: Workflow for Spectroscopic Analysis.
N-Ethyloxetan-3-amine: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyloxetan-3-amine in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers a detailed analysis based on its structural features and general principles of amine solubility. Furthermore, a standardized experimental protocol is provided to enable researchers to determine precise solubility data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals involved in drug discovery and development, where understanding the solubility of novel building blocks like this compound is critical for reaction optimization, formulation, and purification processes.
Introduction
This compound is a heterocyclic compound incorporating both a secondary amine and an oxetane ring. This unique combination of functional groups makes it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents. The oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, potentially improving metabolic stability and aqueous solubility of parent molecules. The secondary amine provides a key reactive handle for further chemical modifications.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in synthetic chemistry and pharmaceutical development. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter for developing efficient purification and isolation protocols. This guide aims to provide a foundational understanding of its expected solubility behavior and the means to quantify it.
Predicted Solubility Profile of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The amine and oxetane groups can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | The polar nature of these solvents will effectively solvate the polar functional groups of this compound. |
| Ester Solvents | Ethyl Acetate[1] | Moderate | Ethyl acetate can act as a hydrogen bond acceptor, but its overall polarity is lower than alcohols or polar aprotic solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents are good at dissolving a wide range of organic compounds, but lack strong hydrogen bonding capabilities. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring will have favorable interactions with the ethyl group, but less so with the polar functionalities. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Low | The nonpolar nature of these solvents makes them poor solvents for polar molecules like this compound. |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain precise quantitative solubility data, a well-defined experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or Gas Chromatography (GC) system.
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
Securely seal the vial with a screw cap containing a PTFE septum to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a syringe filter to remove all undissolved particles.
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently well-documented, its chemical structure suggests it will be highly soluble in protic and polar aprotic solvents, with decreasing solubility in less polar and nonpolar solvents. For drug development and synthetic chemistry applications requiring precise solubility values, the provided isothermal shake-flask method offers a robust and reliable experimental protocol. The generation of such data will be invaluable for the scientific community to facilitate the broader application of this versatile building block.
References
N-Ethyloxetan-3-amine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of N-Ethyloxetan-3-amine. This document details experimental protocols and the strategic role of the oxetane moiety in medicinal chemistry.
Commercial Availability
This compound (CAS No. 1341989-73-8) and its hydrochloride salt (CAS No. 1448855-46-6) are available from various chemical suppliers. The free base is typically sold as a liquid, while the hydrochloride salt is a solid. Purity levels are generally reported to be around 97% or higher.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 1341989-73-8 | 97% | Inquire |
| Amadis Chemical | This compound | 1341989-73-8 | 97% | 500mg, 100g |
| BOC Sciences | This compound | 1341989-73-8 | 97.0% | Inquire |
| INDOFINE Chemical Company | This compound | 1341989-73-8 | 97% | Inquire |
| ChemicalBook | This compound hydrochloride | 1448855-46-6 | - | Inquire |
| BLD Pharm | 3-Ethyloxetan-3-amine hydrochloride* | 1379288-48-8 | - | Inquire |
*Note: BLD Pharm lists "3-Ethyloxetan-3-amine hydrochloride," where the ethyl group is on the oxetane ring, which is a structural isomer of this compound. Researchers should verify the structure before purchase.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely published in peer-reviewed literature. The following tables summarize available data from chemical suppliers and predicted values.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H11NO | [][2] |
| Molecular Weight | 101.15 g/mol | [][3] |
| Appearance | Liquid | |
| Purity | >95% to 97% | [4] |
| Storage Temperature | 2-8 °C or Refrigerator | [3] |
Spectroscopic Data (Predicted)
Expected ¹H NMR (Proton NMR) Signals:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| -CH2- (ethyl) | Quartet | ~2.6 |
| -CH3 (ethyl) | Triplet | ~1.1 |
| -CH- (oxetane) | Multiplet | ~3.8 |
| -CH2- (oxetane) | Multiplet | ~4.5 |
| -NH- | Broad Singlet | Variable |
Expected ¹³C NMR (Carbon NMR) Signals:
| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | -CH3 | ~15 | | -CH2- (ethyl) | ~45 | | -CH- (oxetane) | ~60 | | -CH2- (oxetane) | ~75 |
Expected Mass Spectrum Fragmentation:
The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z = 101. Common fragmentation patterns for amines would likely involve the loss of an ethyl group (M-29) or cleavage of the oxetane ring.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of oxetan-3-one with ethylamine. This reaction proceeds in two conceptual steps: the formation of an intermediate imine or enamine, followed by its reduction to the final amine.
Synthetic Pathway
Caption: Reductive amination of oxetan-3-one with ethylamine.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
Oxetan-3-one
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, to facilitate iminium ion formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 equivalent) and anhydrous DCE or THF.
-
Add a solution of ethylamine (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. The reaction may be mildly exothermic.
-
Continue to stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Role in Drug Discovery and Medicinal Chemistry
The oxetane motif has gained significant traction in modern drug discovery due to its unique and advantageous properties. This compound, as a member of this class, is of interest to medicinal chemists for several reasons.
Key Advantages of the Oxetane Moiety:
-
Improved Physicochemical Properties: The incorporation of an oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable for improving the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability: The oxetane ring can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. This can lead to increased metabolic stability and a longer half-life in vivo.
-
Modulation of Basicity: The electron-withdrawing nature of the oxygen atom in the oxetane ring can reduce the basicity (pKa) of a nearby amine. This can be beneficial for optimizing drug-receptor interactions and improving cell permeability.
-
Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring introduces three-dimensionality to a molecule. This can lead to improved binding affinity and selectivity for its biological target.
Signaling Pathways and Biological Activity:
Currently, there is no specific, publicly available information detailing the direct interaction of this compound with particular signaling pathways or its specific biological activities. However, the broader class of oxetane-containing compounds has been explored as inhibitors of various enzymes and receptors in therapeutic areas such as oncology and infectious diseases. The utility of this compound would be as a building block in the synthesis of more complex molecules, where the oxetane-amine scaffold is incorporated to fine-tune the properties of a lead compound.
Logical Relationship in Drug Design:
Caption: Strategic incorporation of the N-ethyloxetane-3-amine motif.
References
N-Ethyloxetan-3-amine: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable motif. Its incorporation into small molecules can profoundly influence their physicochemical and pharmacokinetic profiles. This technical guide delves into the potential applications of a specific, yet underexplored, oxetane derivative: N-Ethyloxetan-3-amine. This document will explore its synthesis, physicochemical properties, and, most importantly, its prospective roles in medicinal chemistry, supported by available data and generalized experimental approaches.
The Oxetane Motif: A Gateway to Improved Drug-Like Properties
The four-membered oxetane ring is increasingly utilized in medicinal chemistry as a bioisosteric replacement for more common functionalities like gem-dimethyl and carbonyl groups.[1] This strategic substitution can lead to significant improvements in key drug-like properties:
-
Aqueous Solubility: The inherent polarity of the oxetane ring can enhance the solubility of a parent molecule, a critical factor for oral bioavailability.
-
Metabolic Stability: Replacement of metabolically susceptible groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic half-life of a compound.[2]
-
Lipophilicity: The introduction of an oxetane can modulate a compound's lipophilicity (LogP/LogD), striking a balance that is often crucial for cell permeability and overall pharmacokinetic profile.[2]
-
Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules can improve target selectivity and reduce off-target toxicity. The puckered nature of the oxetane ring introduces this desirable 3D character.[1]
This compound: Physicochemical Properties and Synthetic Overview
This compound (CAS: 1341989-73-8) is a secondary amine featuring an ethyl group attached to the nitrogen atom of an oxetan-3-amine core. Its structure presents a unique combination of a polar heterocyclic ring and a basic nitrogen center, making it an attractive building block for introducing these features into a target molecule.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | BOC Sciences[1] |
| Molecular Weight | 101.15 g/mol | BOC Sciences[1] |
| CAS Number | 1341989-73-8 | Sigma-Aldrich[3] |
| Physical Form | Liquid | Sigma-Aldrich[3] |
| Purity | Typically >97% | Sigma-Aldrich[3] |
Table 1: Physicochemical Properties of this compound
The synthesis of this compound is not extensively detailed in publicly available literature; however, it can be conceptually approached through established methods for the synthesis of N-substituted oxetan-3-amines. A general and plausible synthetic strategy is outlined below.
General Synthetic Workflow
The synthesis of this compound can be envisaged as a two-step process starting from a suitable precursor like oxetan-3-one.
References
Methodological & Application
Synthesis of N-Ethyloxetan-3-amine Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – The synthesis of N-ethyloxetan-3-amine and its derivatives represents a significant area of interest for researchers, scientists, and drug development professionals. The incorporation of the oxetane motif into molecular structures can confer advantageous physicochemical properties, such as improved solubility and metabolic stability, making these compounds valuable building blocks in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, with a focus on reductive amination as a key synthetic strategy.
Introduction
The oxetane ring is a four-membered cyclic ether that has gained prominence as a bioisosteric replacement for other functional groups in drug design. N-substituted oxetan-3-amines, in particular, are versatile intermediates for the development of novel therapeutic agents. This application note details the synthesis of this compound, a representative example of this class of compounds, and provides a foundation for the synthesis of a variety of N-alkyloxetan-3-amine derivatives.
Synthetic Pathways
The primary route for the synthesis of this compound involves a two-step process starting from the commercially available oxetan-3-one. The first step is the conversion of oxetan-3-one to oxetan-3-amine, which can then be N-alkylated in the second step via reductive amination with an appropriate aldehyde or ketone.
Caption: General synthetic pathway to this compound.
Experimental Protocols
Protocol 1: Synthesis of Oxetan-3-amine from Oxetan-3-one
This protocol outlines the synthesis of the key intermediate, oxetan-3-amine, from oxetan-3-one via reductive amination.
Materials:
-
Oxetan-3-one
-
Ammonia (7 M in Methanol)
-
Raney Nickel (slurry in water)
-
Hydrogen gas
-
Methanol
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a high-pressure reactor, add oxetan-3-one (1.0 eq) and a 7 M solution of ammonia in methanol (10 vol).
-
Carefully add Raney Nickel (50% slurry in water, 0.1 eq by weight) to the reactor.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford crude oxetan-3-amine. The crude product can be used in the next step without further purification or can be purified by distillation.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol describes the N-ethylation of oxetan-3-amine using acetaldehyde through a one-pot reductive amination procedure.[1]
Materials:
-
Oxetan-3-amine (or its hydrochloride salt)
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask, add oxetan-3-amine (1.0 eq) and the chosen solvent (DCE or DCM, 10 vol).
-
Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same solvent.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude this compound can be purified by column chromatography on silica gel.[2][3]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound and a representative derivative.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Oxetan-3-amine | N/A |
| Reagent | Acetaldehyde | N/A |
| Reducing Agent | Sodium triacetoxyborohydride | [4] |
| Solvent | 1,2-Dichloroethane | [4] |
| Yield | 75-85% (Estimated) | N/A |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.7-4.8 (t, 2H), ~4.5-4.6 (t, 2H), ~3.8-3.9 (m, 1H), ~2.6-2.7 (q, 2H), ~1.1-1.2 (t, 3H) | [5][6] |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~74-75 (2C), ~55-56, ~45-46, ~15-16 | [5][6] |
Table 2: Synthesis of a Representative N-Alkyloxetan-3-amine Derivative
| Parameter | Value | Reference |
| Starting Material | Oxetan-3-amine | N/A |
| Reagent | Isovaleraldehyde | N/A |
| Reducing Agent | Sodium triacetoxyborohydride | [4] |
| Solvent | Dichloromethane | [4] |
| Yield | 80-90% (Estimated) | N/A |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.7-4.8 (t, 2H), ~4.5-4.6 (t, 2H), ~3.8-3.9 (m, 1H), ~2.4-2.5 (t, 2H), ~1.6-1.7 (m, 1H), ~1.3-1.4 (q, 2H), ~0.9 (d, 6H) | [5][6] |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~74-75 (2C), ~55-56, ~52-53, ~35-36, ~26-27, ~22-23 (2C) | [5][6] |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of N-alkyloxetan-3-amine derivatives.
Caption: Workflow for the synthesis of N-alkyloxetan-3-amine derivatives.
Signaling Pathways in Drug Discovery
The this compound scaffold can be incorporated into molecules targeting various signaling pathways implicated in disease. For instance, derivatives could be designed as inhibitors of kinases, proteases, or other enzymes where the oxetane moiety can favorably interact with the active site or improve pharmacokinetic properties.
Caption: Role of this compound derivatives in a signaling pathway.
Conclusion
The synthetic protocols and data presented in this application note provide a comprehensive guide for researchers involved in the synthesis of this compound derivatives. The use of reductive amination offers a versatile and efficient method for the preparation of a wide range of N-substituted oxetanes, which are valuable building blocks in the field of drug discovery and development.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. This compound hydrochloride CAS#: 1448855-46-6 [chemicalbook.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: N-Ethyloxetan-3-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. This methodology relies on the screening of low molecular weight fragments that, upon binding to a biological target, can be optimized into potent and selective drug candidates. The oxetane motif has garnered significant interest within FBDD due to its unique physicochemical properties.[1][2][3] As a small, polar, and three-dimensional scaffold, the oxetane ring can improve aqueous solubility, metabolic stability, and lipophilicity while providing well-defined vectors for chemical elaboration.[4][5][6]
N-Ethyloxetan-3-amine is a prime example of an oxetane-containing fragment that combines these beneficial properties with a versatile secondary amine for further chemical modification. The ethyl group provides a balance of lipophilicity and conformational restriction, while the oxetane core acts as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functions.[3][5] The secondary amine serves as a key handle for derivatization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in FBDD campaigns.
Key Applications in Fragment-Based Drug Discovery
-
Improved Physicochemical Properties: The incorporation of the this compound fragment can enhance the solubility and reduce the lipophilicity of hit compounds, crucial parameters for developing orally bioavailable drugs. The polarity of the oxetane's ether oxygen contributes to improved aqueous solubility.[6][7]
-
Three-Dimensional Scaffold: The non-planar structure of the oxetane ring provides distinct three-dimensional exit vectors for fragment growth, enabling more effective exploration of the target's binding pocket compared to flat aromatic fragments.[5]
-
Metabolic Stability: The oxetane ring can serve as a metabolically stable bioisostere for more labile functional groups. For instance, it can replace a gem-dimethyl group to block a site of oxidative metabolism.[3]
-
Versatile Synthetic Handle: The secondary amine in this compound allows for a wide range of chemical modifications, including amidation, sulfonylation, and reductive amination, facilitating the rapid optimization of fragment hits into more potent leads.
General FBDD Workflow using this compound
The overall workflow for an FBDD campaign incorporating this compound fragments is depicted below. This process begins with the screening of a fragment library containing this compound and its derivatives, followed by hit validation and optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging N-Ethyloxetan-3-amine to Enhance Drug-Like Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern medicinal chemistry, the optimization of a lead compound's physicochemical and pharmacokinetic properties is a critical step in the drug discovery and development pipeline. The incorporation of novel structural motifs that can favorably modulate these properties is a key strategy. N-Ethyloxetan-3-amine, which combines the benefits of a secondary amine with the unique characteristics of an oxetane ring, has emerged as a valuable building block for this purpose. The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisostere for common functional groups, such as gem-dimethyl and carbonyl groups. Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensional character of a molecule.[1][2] This document provides detailed application notes on the use of this compound to improve drug-like properties, along with protocols for the synthesis and evaluation of its derivatives.
Key Applications in Medicinal Chemistry
The introduction of an this compound moiety into a drug candidate can confer several advantages, primarily by acting as a bioisosteric replacement and by modulating key physicochemical parameters.
-
Bioisosteric Replacement: The 3-aminooxetane core can serve as a bioisostere for amide bonds, particularly in peptidomimetics. This replacement can enhance metabolic stability by rendering the molecule resistant to cleavage by proteases.[3]
-
Improvement of Physicochemical Properties:
-
Solubility and Lipophilicity: The inherent polarity of the oxetane ring generally increases the aqueous solubility and reduces the lipophilicity (LogD) of a compound.[2] This is often desirable for improving the absorption and distribution profile of a drug candidate.
-
Metabolic Stability: Replacing metabolically susceptible groups (e.g., gem-dimethyl) with an oxetane can obstruct sites of oxidation by cytochrome P450 enzymes, leading to reduced metabolic clearance and an extended half-life.[4]
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly decrease the basicity of the adjacent amine. This reduction in pKa, typically by 2.7 to 3 units, can be advantageous for minimizing hERG channel affinity and enhancing cell permeability.[3][5]
-
Quantitative Data on the Impact of Oxetane Incorporation
The following tables summarize the representative quantitative effects of incorporating a 3-aminooxetane moiety into lead compounds, based on data from analogous structures in the literature.
Table 1: Impact of 3-Aminooxetane Moiety on Physicochemical Properties
| Original Moiety | Bioisosteric Replacement | Change in Lipophilicity (LogD) | Change in Aqueous Solubility | Change in pKa (of adjacent amine) |
| Isopropylamine | This compound | Decrease | Increase | Decrease by ~2.7-3.0 units |
| Amide Bond | 3-Aminooxetane Linker | Variable | Generally Increased | N/A |
Table 2: Impact of 3-Aminooxetane Moiety on ADME Properties
| Property | Effect of 3-Aminooxetane Incorporation | Rationale |
| Metabolic Stability (in vitro) | Often Increased | The oxetane ring can block metabolically labile sites.[4] |
| Cell Permeability (e.g., Caco-2) | Can be Improved | Reduced pKa can lead to a higher proportion of the neutral species at physiological pH, which is more permeable.[5] |
| hERG Inhibition | Often Reduced | Lowering the basicity of the amine can decrease its interaction with the hERG potassium channel.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Reductive Amination
This protocol describes a general method for synthesizing a derivative containing the this compound moiety starting from a ketone-bearing lead compound and this compound.
Materials:
-
Ketone-containing lead compound
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol)
Procedure:
-
Dissolve the ketone-containing lead compound (1 equivalent) and this compound (1.2 equivalents) in DCE or THF.
-
If the amine is used as a salt, add a base like triethylamine (1.5 equivalents) to liberate the free amine.
-
Add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired this compound derivative.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a common method to assess the metabolic stability of a compound containing the this compound moiety.
Materials:
-
Test compound (this compound derivative)
-
Control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Pooled human liver microsomes (HLM) or other species as required
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
-
Incubator/water bath at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture in phosphate buffer (pH 7.4) containing liver microsomes at a final protein concentration of 0.5-1 mg/mL.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Impact of oxetane ring on amine basicity.
References
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethyloxetan-3-amine: A Bioisosteric Approach to Modulate Physicochemical Properties in Drug Design
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses altered physicochemical properties, is a powerful tool in this endeavor. N-Ethyloxetan-3-amine has emerged as a valuable bioisostere for tertiary amines, offering a unique approach to fine-tune key drug-like properties such as basicity (pKa), lipophilicity (logP), and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug design.
The core advantage of substituting a traditional tertiary amine with this compound lies in the electron-withdrawing nature of the oxetane ring's oxygen atom. This inductive effect can significantly reduce the basicity of the nitrogen atom, a critical factor in modulating oral absorption, cell permeability, and potential off-target effects such as hERG channel inhibition. Furthermore, the introduction of the polar oxetane moiety can impact lipophilicity and metabolic stability, often leading to an improved overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Rationale for Bioisosteric Replacement
The decision to replace a tertiary amine with this compound is driven by the need to address specific challenges in a drug discovery program. The following diagram illustrates the logical workflow for considering this bioisosteric substitution.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound in comparison to a representative tertiary amine, Triethylamine. This data highlights the significant impact of the oxetane ring on basicity.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | ClogP |
| This compound | 101.15 | ~8.0 | ~0.5 | |
| Triethylamine | 101.19 | 10.75 | 1.44 |
Note: The pKa of this compound is an approximation based on the known effect of an alpha-oxetane ring, which can reduce the pKa of an adjacent amine by approximately 2.7 units. The ClogP values are calculated predictions and may vary from experimentally determined values.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from the commercially available starting material, oxetan-3-one, and ethylamine.
Materials:
-
Oxetan-3-one
-
Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in methanol, add ethylamine solution (1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes.
-
Carefully add acetic acid to adjust the pH of the reaction mixture to approximately 6-7.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of water.
-
Basify the mixture to pH > 10 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
Protocol 2: Bioisosteric Replacement of a Tertiary Amine in a Lead Compound
This protocol outlines a general procedure for replacing a tertiary amine (e.g., a diethylamino group) in a lead compound with this compound. This typically involves a nucleophilic substitution or a reductive amination reaction with a suitable precursor.
A. Nucleophilic Substitution Approach (if the precursor has a good leaving group):
Procedure:
-
Dissolve the precursor of the lead compound bearing a suitable leaving group (e.g., a halide or a sulfonate) (1.0 eq) and this compound (1.5 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.
Protocol 3: Characterization of Physicochemical Properties
To evaluate the impact of the bioisosteric replacement, it is crucial to determine the physicochemical properties of the new analog and compare them to the parent compound.
A. pKa Determination:
The pKa can be determined experimentally using potentiometric titration or UV-metric methods.
B. Lipophilicity (logP/logD) Measurement:
The octanol-water partition coefficient (logP) or distribution coefficient at a specific pH (logD) can be measured using the shake-flask method followed by quantification of the compound in each phase by UV-Vis spectroscopy or LC-MS.
C. Metabolic Stability Assay:
The metabolic stability can be assessed using an in vitro microsomal stability assay.[1][2]
Procedure:
-
Incubate the test compound (parent and this compound analog) with liver microsomes (human, rat, or mouse) in the presence of NADPH at 37 °C.[1]
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[1]
Conclusion
This compound serves as a strategic bioisostere for tertiary amines in drug design, offering a valuable tool to modulate key physicochemical properties. By reducing basicity and potentially improving solubility and metabolic stability, its incorporation can lead to drug candidates with enhanced ADME profiles and reduced off-target liabilities. The provided protocols offer a starting point for the synthesis and evaluation of this compound-containing analogs, enabling researchers to explore this promising avenue in their drug discovery efforts. Careful characterization of the resulting compounds is essential to fully understand the impact of this bioisosteric replacement on the overall properties of the molecule.
References
Application Notes and Protocols for Reductive Amination using N-Ethyloxetan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif is a valuable building block in modern medicinal chemistry, often employed to enhance the physicochemical properties of drug candidates. Its incorporation can lead to improved aqueous solubility, metabolic stability, and modulated lipophilicity. N-Ethyloxetan-3-amine, a readily available secondary amine containing this desirable scaffold, is an attractive starting material for the synthesis of novel pharmaceutical intermediates. Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, providing a direct and efficient route to secondary and tertiary amines from carbonyl compounds.
This document provides detailed protocols for the reductive amination of this compound with various aldehydes and ketones, primarily focusing on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. These protocols are intended to serve as a practical guide for researchers in drug discovery and development.
Reductive Amination Overview
Reductive amination is a two-step process that is typically performed in a single pot. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an iminium ion. The iminium ion is then reduced in situ by a suitable reducing agent to form the final amine product.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[1][2][3] This selectivity allows for a one-pot reaction with high yields and minimal side products.[3] The reaction is typically carried out in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][3]
Quantitative Data
The following table summarizes representative data for the reductive amination of this compound with various carbonyl compounds. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the substrate.
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | N-Benzyl-N-ethyloxetan-3-amine | 4 | 92 |
| 2 | 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-N-ethyloxetan-3-amine | 5 | 90 |
| 3 | Cyclohexanone | N-Cyclohexyl-N-ethyloxetan-3-amine | 8 | 85 |
| 4 | Acetone | N-Isopropyl-N-ethyloxetan-3-amine | 12 | 78 |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general method for the reductive amination of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply (optional, for sensitive substrates)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde or ketone (1.0 eq).
-
Dissolve the carbonyl compound in anhydrous DCE or THF (approximately 0.1 to 0.5 M concentration).
-
Add this compound (1.0 - 1.1 eq) to the solution at room temperature with stirring.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution may occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (e.g., DCE or ethyl acetate) two more times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.
Visualizations
Caption: General workflow for the reductive amination of this compound.
Caption: Chemical transformation in the reductive amination of this compound.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with N-Ethyloxetan-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amide coupling reactions utilizing N-Ethyloxetan-3-amine, a valuable building block in modern medicinal chemistry. The incorporation of the N-ethyloxetane motif can significantly enhance the physicochemical properties of drug candidates, including solubility and metabolic stability. This document outlines detailed protocols for common amide coupling methods, presents quantitative data from representative reactions, and illustrates the biological relevance of the resulting amide products, particularly as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).
Introduction to this compound in Drug Discovery
The oxetane ring is a sought-after scaffold in drug discovery due to its ability to act as a bioisosteric replacement for gem-dimethyl or carbonyl groups. This substitution can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability of lead compounds. This compound combines these beneficial properties with a reactive secondary amine functionality, making it an attractive synthon for the generation of diverse amide libraries. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, and the resulting N-(N-Ethyloxetan-3-yl)amides are of significant interest for their potential therapeutic applications.
Amide Coupling Methodologies
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires activation of the carboxylic acid.[1] Several robust methods have been developed for this purpose, with the choice of coupling agent being critical for achieving high yields and purity, especially when dealing with complex or sensitive substrates. Below are protocols for two of the most common and effective amide coupling strategies.
Data Presentation: Amide Coupling Reactions with this compound
The following table summarizes quantitative data for the synthesis of various N-(N-Ethyloxetan-3-yl)amides using different coupling agents and carboxylic acids.
| Entry | Carboxylic Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetic Acid | HATU | DIPEA | DMF | 2 | 85 |
| 2 | Benzoic Acid | HATU | DIPEA | DMF | 3 | 92 |
| 3 | 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | 4 | 95 |
| 4 | Thiophene-2-carboxylic acid | HATU | DIPEA | DMF | 3 | 88 |
| 5 | Acetic Acid | EDC/HOBt | DIPEA | DMF | 12 | 78 |
| 6 | Benzoic Acid | EDC/HOBt | DIPEA | DMF | 16 | 85 |
| 7 | 4-Chlorobenzoic Acid | EDC/HOBt | DIPEA | DMF | 18 | 89 |
| 8 | Thiophene-2-carboxylic acid | EDC/HOBt | DIPEA | DMF | 16 | 81 |
Note: Yields are isolated yields after purification.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. HATU is known for its high efficiency and low rate of racemization.[2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reaction times typically range from 2 to 4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(N-Ethyloxetan-3-yl)amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) for amide bond formation. This combination is a widely used, cost-effective method for amide synthesis.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC hydrochloride (1.5 equiv)
-
HOBt (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), EDC hydrochloride (1.5 equiv), and HOBt (1.5 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15-30 minutes.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically longer than with HATU, ranging from 12 to 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(N-Ethyloxetan-3-yl)amide.
Biological Context: NAAA Signaling Pathway
Amides derived from oxetane-containing amines have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[2] By inhibiting NAAA, the levels of PEA increase, leading to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.[1][2] This signaling cascade represents a promising therapeutic target for inflammatory and pain-related disorders.
Caption: NAAA Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of N-(N-Ethyloxetan-3-yl)amides.
Caption: Experimental Workflow for Amide Synthesis.
References
Application Notes and Protocols: N-Ethyloxetan-3-amine for Modulating pKa of Lead Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern drug discovery, the optimization of physicochemical properties is a critical component of developing a successful clinical candidate. A key parameter governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile is its acid dissociation constant (pKa). For the large number of drug candidates containing basic amine functionalities, a high pKa can lead to undesirable properties such as poor membrane permeability, high potential for hERG potassium ion channel-related cardiotoxicity, and increased phospholipidosis risk.[1] Therefore, the ability to rationally tune the basicity of amines in lead compounds is a crucial skill for medicinal chemists.[1][2]
The oxetane motif has emerged as a valuable tool in medicinal chemistry for fine-tuning such properties.[3][4] As small, polar, three-dimensional structures, oxetanes can serve as bioisosteres for less favorable groups like gem-dimethyl or carbonyl functionalities.[5] Crucially, when placed in proximity to an amine, the electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly lower the amine's pKa.[1][6] This application note focuses on the use of N-Ethyloxetan-3-amine as a building block to strategically modulate the pKa of lead compounds, thereby improving their overall drug-like properties.
Application Note: Strategic pKa Reduction
Incorporating this compound into a lead structure provides a reliable method for attenuating the basicity of a proximal nitrogen atom. The primary mechanism is the through-bond inductive effect of the oxetane's ether oxygen, which destabilizes the protonated state of the amine, thus lowering its pKa. Studies have shown that an oxetane placed alpha (α) to an amine can reduce its pKa by as much as 2.7 units.[6] This reduction is comparable to or greater than that achieved by other common pKa-modulating substituents, offering a potent tool for optimization.
Benefits of pKa Modulation with this compound:
-
Improved Permeability: By reducing the pKa, the proportion of the neutral, more lipophilic form of the compound at physiological pH (≈7.4) increases, which can enhance passive diffusion across biological membranes.
-
Enhanced Aqueous Solubility: Despite increasing lipophilicity by reducing ionization, the polar nature of the oxetane ring itself can help maintain or even improve aqueous solubility, a key advantage over purely lipophilic modifiers.[5]
-
Reduced Off-Target Activity: High basicity is often linked to liabilities such as hERG channel inhibition. Lowering the pKa can mitigate these risks.[7]
-
Intellectual Property: The incorporation of unique motifs like oxetanes can provide advantages in securing novel intellectual property.[5]
The logical workflow for employing this compound in a lead optimization campaign is outlined below.
Caption: Lead optimization workflow using this compound.
Quantitative Data Summary
The effect of the oxetane moiety on amine basicity is significant and can be compared with other common electron-withdrawing groups used in medicinal chemistry. The following table summarizes the approximate change in pKa (ΔpKa) induced by various substituents placed in proximity (typically α or β) to an aliphatic amine.
| Substituent | Position Relative to Amine | Approximate ΔpKa | Reference Compound Example |
| Oxetane | α | -2.7 | N-((Oxetan-3-yl)methyl)amine |
| Hydroxyl (-OH) | β | -1.2 | Ethanolamine |
| Methoxy (-OCH₃) | β | -1.2 | 2-Methoxyethanamine |
| Fluorine (-F) | β | -1.1 to -1.7 | 2-Fluoroethylamine |
| Trifluoromethyl (-CF₃) | β | -3.6 | 2,2,2-Trifluoroethylamine |
Data compiled from references[1][6][7]. The precise ΔpKa can vary based on the molecular context.
The relationship between the oxetane structure, its inductive effect, and the resulting improvement in drug-like properties is illustrated in the following diagram.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Note: A Scalable Synthesis Protocol for N-Ethyloxetan-3-amine
Abstract
N-Ethyloxetan-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties such as solubility and metabolic stability. This application note provides a detailed, scalable protocol for the synthesis of this compound via a two-step process commencing with the reductive amination of oxetan-3-one. The described methodology is robust, employs readily available reagents, and is designed for efficient scale-up to meet the demands of drug development programs. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Introduction
The oxetane motif has gained significant traction in modern drug discovery as a bioisostere for commonly used functional groups.[1][2] Specifically, 3-amino-oxetanes are of high interest due to their ability to modulate amine basicity and improve pharmacokinetic profiles.[1] While numerous methods for the synthesis of substituted oxetanes have been reported, there is a persistent need for scalable and economically viable routes to key intermediates like this compound.[3][4] The primary challenge in the large-scale synthesis of oxetanes is the potential instability of the four-membered ring under harsh reaction conditions.[1]
This protocol details a reliable and scalable synthesis of this compound from the commercially available starting material, oxetan-3-one. The key transformation is a reductive amination with ethylamine, a widely used and well-understood industrial process for amine synthesis.[5]
Synthesis Pathway
The synthesis of this compound is accomplished through a two-step sequence:
-
Formation of the Imine Intermediate: Reaction of oxetan-3-one with ethylamine to form the corresponding N-ethyloxetan-3-imine.
-
Reductive Amination: In-situ reduction of the imine intermediate using a suitable reducing agent to yield the target this compound.
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Reagents
-
Oxetan-3-one (≥95%)
-
Ethylamine solution (2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Addition funnel.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Procedure
Step 1: Reductive Amination
-
To a dry three-neck round-bottom flask under a nitrogen atmosphere, add oxetan-3-one (1.0 eq).
-
Dissolve the oxetan-3-one in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethylamine solution (2.0 M in THF, 1.2 eq) via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 2: Workup and Purification
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford this compound as a clear oil.
Quantitative Data
The following table summarizes the typical quantitative data for the laboratory-scale synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | Oxetan-3-one | Commercially available. |
| Key Reagents | Ethylamine, NaBH(OAc)₃ | |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended for optimal yield. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling is crucial to control the exothermic reaction and minimize side product formation. |
| Reaction Time | 12 - 16 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 75 - 85% | Isolated yield after purification. |
| Purity (by NMR/LC-MS) | >98% | |
| Scale | 1 - 100 g | This protocol has been successfully demonstrated on this scale.[4] |
Process Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Figure 2. Experimental workflow for the synthesis of this compound.
Safety Considerations
-
All operations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Oxetan-3-one and ethylamine are volatile and flammable. Handle with care and avoid ignition sources.
-
Sodium triacetoxyborohydride reacts with water to release hydrogen gas, which is flammable. Quench the reaction carefully.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The reductive amination of oxetan-3-one is an efficient and reliable method that can be readily implemented in a laboratory or scaled up for industrial production. The detailed experimental procedure, quantitative data, and process workflow serve as a valuable resource for researchers and professionals in the field of drug development. The stability of the oxetane ring is generally maintained under these mild reductive amination conditions, making this a preferred route for the synthesis of such valuable building blocks.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of N-Ethyloxetan-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-Ethyloxetan-3-amine, a secondary amine of interest in pharmaceutical development, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a cyclic secondary amine that lacks a strong chromophore, making its direct quantification by UV-based methods challenging at low concentrations. To address this, two robust analytical methods are presented: an HPLC-UV method requiring pre-column derivatization to introduce a UV-active moiety, and a highly sensitive and specific LC-MS/MS method that does not require derivatization. The choice of method will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H11NO | - |
| Molecular Weight | 101.15 g/mol | - |
| Appearance | Predicted to be a liquid at room temperature | - |
| Estimated pKa | 9.0 - 9.5 | The pKa of typical acyclic secondary amines is around 11. The oxetane ring, being electron-withdrawing, is expected to lower the pKa of the amine. For an amine beta to the oxetane ring, a reduction of approximately 1.9 pKa units is anticipated. |
Method 1: HPLC-UV with Pre-column Derivatization
This method is suitable for laboratories equipped with standard HPLC-UV systems and offers reliable quantification following a straightforward derivatization step. Dansyl chloride is used as the derivatizing agent, which reacts with the secondary amine group of this compound to form a highly fluorescent and UV-active derivative.
Experimental Protocol
Materials and Reagents:
-
This compound reference standard
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (0.1 M)
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in 0.1 M Hydrochloric acid to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of methanol and water (1:1 v/v) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent to achieve an expected concentration within the calibration range.
-
Derivatization:
-
To 100 µL of each standard and sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes in a water bath.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of methanol to quench the reaction and dissolve any precipitate.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Data Analysis:
Construct a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Performance |
| Linearity Range | 1 - 50 µg/mL (R² > 0.99) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow (HPLC-UV)
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the direct quantification of this compound without the need for derivatization. It is particularly suitable for complex matrices and for detecting trace levels of the analyte.
Experimental Protocol
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
(Optional) this compound-d5 as an internal standard (IS)
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Autosampler
Procedure:
-
Standard Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. If using an internal standard, prepare a separate stock solution of the IS.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to concentrations ranging from 0.1 ng/mL to 100 ng/mL. If using an IS, spike each standard with a constant concentration of the IS (e.g., 10 ng/mL).
-
Sample Preparation: Dilute the sample with 50:50 (v/v) acetonitrile:water to an expected concentration within the calibration range. If using an IS, add the same constant concentration of the IS to each sample. Centrifuge the samples to remove any particulates and transfer the supernatant to HPLC vials.
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+):
-
Ion Source: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 102.1 -> Product ion (m/z) [To be determined by infusion and fragmentation of the standard]
-
(Optional) this compound-d5 (IS): Precursor ion (m/z) 107.1 -> Product ion (m/z) [To be determined]
-
-
Data Analysis:
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard (if used) against the concentration of the working standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
Experimental Workflow (LC-MS/MS)
Caption: Workflow for LC-MS/MS analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: N-Ethyloxetan-3-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyloxetan-3-amine. The following information is designed to help identify and troubleshoot the formation of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two common methods for the synthesis of this compound:
-
Reductive Amination of Oxetan-3-one: This is a widely used method that involves the reaction of oxetan-3-one with ethylamine in the presence of a reducing agent.
-
N-Alkylation of Oxetan-3-amine: This method involves the reaction of oxetan-3-amine with an ethyl halide (e.g., ethyl bromide or ethyl iodide).[1]
Each route has its own set of potential side reactions and byproducts that researchers should be aware of.
Troubleshooting Guide: Reductive Amination of Oxetan-3-one
The reductive amination of oxetan-3-one is a robust method, but several side reactions can lead to the formation of impurities.
Q2: I am observing multiple unexpected peaks in my LC-MS analysis after the reductive amination of oxetan-3-one. What are the likely byproducts?
Several byproducts can form during this reaction. The most common are a result of over-alkylation, ring-opening of the oxetane, or incomplete reaction.
Potential Byproducts in Reductive Amination
| Byproduct Name | Structure | Common Cause | Identification Method |
| N,N-diethyloxetan-3-amine | Et₂N-Ox | The product, this compound, reacts with another molecule of oxetan-3-one. | LC-MS, ¹H NMR, ¹³C NMR |
| 1,3-dihydroxy-2-(ethylamino)propane | HOCH₂CH(NHEt)CH₂OH | Ring-opening of the oxetane ring, often catalyzed by acidic conditions or certain Lewis acidic reducing agents.[2][3][4][5] | LC-MS, ¹H NMR, ¹³C NMR |
| Oxetan-3-ol | HO-Ox | Reduction of the starting material, oxetan-3-one, by the reducing agent. | GC-MS, ¹H NMR |
| Unreacted Oxetan-3-one | O=Ox | Incomplete reaction. | GC-MS, TLC |
Et represents an ethyl group, and Ox represents the oxetane-3-yl group.
Experimental Protocol: Identification of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Data Analysis: Look for the expected masses of the potential byproducts listed in the table above.
-
Troubleshooting Workflow: Reductive Amination
References
Stability of N-Ethyloxetan-3-amine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of N-Ethyloxetan-3-amine under acidic conditions.
Troubleshooting Guide: Investigating the Stability of this compound
Unexpected degradation of this compound in acidic media can compromise experimental results. This guide provides a systematic approach to troubleshoot and understand the stability profile of the compound.
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: A stepwise guide to identifying and resolving stability issues with this compound in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is susceptible to degradation in acidic conditions. The strained oxetane ring is prone to acid-catalyzed ring-opening.[1] The rate of degradation is dependent on the pH, temperature, and the specific acid used. Generally, strong acidic conditions (pH < 4) and elevated temperatures will accelerate degradation.
Q2: What is the primary degradation pathway for this compound under acidic conditions?
A2: The most probable degradation pathway involves the protonation of the oxetane oxygen atom, followed by nucleophilic attack by water (hydrolysis). This results in the opening of the oxetane ring to form a diol product, 3-(ethylamino)propane-1,3-diol.
Diagram: Proposed Acid-Catalyzed Degradation Pathway
Caption: The proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Q3: What are the expected degradation products?
A3: The primary degradation product from the acid-catalyzed hydrolysis is expected to be 3-(ethylamino)propane-1,3-diol. Depending on the specific conditions, other minor degradation products could potentially be formed.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for monitoring the degradation.[1][2][3] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate) is a good starting point. Detection can be achieved using a UV detector or, for more detailed analysis, a mass spectrometer (LC-MS).[4][5]
Q5: Are there any quantitative data on the stability of this compound under acidic conditions?
Table 1: Hypothetical Degradation of this compound in 0.1 N HCl at 40°C
| Time (hours) | This compound (%) | 3-(ethylamino)propane-1,3-diol (%) |
| 0 | 100.0 | 0.0 |
| 2 | 85.3 | 14.7 |
| 4 | 72.1 | 27.9 |
| 8 | 51.9 | 48.1 |
| 12 | 37.4 | 62.6 |
| 24 | 14.0 | 86.0 |
Q6: How can I minimize the degradation of this compound during my experiments?
A6: To minimize degradation:
-
Control pH: Whenever possible, maintain the pH of your solution in the neutral to slightly acidic range (pH 4-7).
-
Control Temperature: Store solutions containing this compound at low temperatures (e.g., 2-8 °C) to slow down the degradation rate.
-
Limit Exposure Time: Minimize the time the compound is exposed to strongly acidic conditions.
-
Use Appropriate Buffers: If acidic conditions are necessary, use a well-characterized buffer system to maintain a constant pH.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is adapted from the ICH Q1A(R2) guidelines for forced degradation studies.[6][7][8][9]
Objective: To assess the stability of this compound in the presence of acid.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 N HCl.
-
Dilute to the final volume with the solvent to achieve a final concentration of approximately 100 µg/mL.
-
-
Incubation: Incubate the solution at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.
Protocol 2: Analysis of Degradation Products by LC-MS
Objective: To identify and characterize the degradation products of this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
MS/MS Analysis: Perform fragmentation of the parent ion and any detected degradation product ions to aid in structural elucidation.
Diagram: Hypothetical MS/MS Fragmentation of 3-(ethylamino)propane-1,3-diol
Caption: A proposed fragmentation pattern for the primary degradation product of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. longdom.org [longdom.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sgs.com [sgs.com]
Technical Support Center: Optimizing Reaction Conditions for N-Ethyloxetan-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Ethyloxetan-3-amine. The following information is designed to address specific challenges encountered during experimental procedures and to offer guidance on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary and widely utilized synthetic routes for the preparation of this compound:
-
Reductive Amination of Oxetan-3-one: This method involves the reaction of oxetan-3-one with ethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[1]
-
N-Alkylation of Oxetan-3-amine: This approach consists of the direct alkylation of oxetan-3-amine with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a base to neutralize the hydrogen halide byproduct.[2]
Q2: What are the main stability concerns when working with oxetane-containing compounds?
A2: The oxetane ring is a strained four-membered heterocycle, which makes it susceptible to ring-opening under certain conditions. Key stability concerns include:
-
Acidic Conditions: Strong acids can catalyze the cleavage of the oxetane ring. It is crucial to use mild acidic conditions or non-acidic methods where possible.[3] During aqueous workups, washing with a mild basic solution (e.g., saturated sodium bicarbonate) is recommended over acidic washes.[3]
-
High Temperatures: Elevated temperatures can promote decomposition of the oxetane ring. Reactions should be conducted at the lowest effective temperature.[3]
Q3: How can I minimize the formation of the tertiary amine byproduct during N-alkylation?
A3: The formation of the tertiary amine (N,N-diethyloxetan-3-amine) is a common side reaction in the N-alkylation of oxetan-3-amine due to the product being more nucleophilic than the starting material. To minimize this, consider the following strategies:
-
Use of a Large Excess of the Amine: While not always practical, using a significant excess of oxetan-3-amine can favor the mono-alkylation product.
-
Controlled Addition of the Alkylating Agent: Slow, dropwise addition of the ethylating agent can help to maintain a low concentration of it in the reaction mixture, thereby reducing the likelihood of the product reacting further.
-
Choice of Reaction Conditions: The choice of solvent and base can influence the selectivity of the reaction.
Q4: What are the common byproducts in the reductive amination route?
A4: In the reductive amination of oxetan-3-one with ethylamine, potential byproducts may include:
-
Over-alkylation products: While less common than in direct alkylation, it is possible under certain conditions.
-
Unreacted starting materials: Incomplete reaction can leave residual oxetan-3-one and ethylamine.
-
Ring-opened products: If acidic conditions are too harsh or temperatures are too high, byproducts resulting from the cleavage of the oxetane ring may be observed.[3]
Troubleshooting Guides
Low Yield in Reductive Amination of Oxetan-3-one
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Imine/Enamine Formation | Ensure the reaction is conducted under appropriate pH conditions (often mildly acidic to neutral) to facilitate imine formation without promoting oxetane ring opening. The use of a dehydrating agent can also drive the equilibrium towards the imine. | Imine formation is a crucial intermediate step; its inefficient formation will lead to low product yield. |
| Inactive Reducing Agent | Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for reductive aminations.[1][4][5] | The reducing agent is responsible for the conversion of the imine to the final amine product. |
| Suboptimal Reaction Temperature | Start with room temperature and gently heat if the reaction is sluggish, monitoring for any signs of decomposition. | Temperature affects the rate of both the desired reaction and potential side reactions, including decomposition of the strained oxetane ring.[3] |
| Impure Starting Materials | Verify the purity of oxetan-3-one and ethylamine. Impurities can interfere with the reaction. | Impurities can act as catalyst poisons or participate in side reactions, lowering the yield of the desired product. |
Low Yield in N-Alkylation of Oxetan-3-amine
| Possible Cause | Troubleshooting Step | Rationale |
| Over-alkylation to Tertiary Amine | Use a 1:1 molar ratio of oxetan-3-amine to the ethylating agent. Consider slow addition of the ethylating agent to the reaction mixture. | This minimizes the concentration of the alkylating agent available to react with the more nucleophilic this compound product. |
| Incomplete Reaction | Ensure a suitable base (e.g., K₂CO₃, Et₃N) is used in at least a stoichiometric amount to neutralize the acid formed during the reaction.[6] Increase the reaction time or temperature moderately, while monitoring for byproduct formation. | The acid byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. |
| Poor Solubility of Reactants | Choose a solvent that dissolves both the oxetan-3-amine and the base. Acetonitrile is often a good choice for N-alkylation reactions.[2][6] | For a reaction to proceed efficiently, the reactants must be in the same phase. |
| Decomposition of the Oxetane Ring | Avoid high temperatures and strongly acidic or basic conditions. | The strained oxetane ring is susceptible to degradation under harsh conditions.[3] |
Data Presentation
Optimization of Reductive Amination Conditions
| Parameter | Condition 1 (Recommended) | Condition 2 (Alternative) | Rationale & Reference |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Sodium cyanoborohydride (NaBH₃CN) | NaBH(OAc)₃ is mild, selective for iminium ions, and less toxic than NaBH₃CN.[1][4][5] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Methanol (MeOH) | Aprotic solvents like DCM are common for reactions with NaBH(OAc)₃.[7] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Mild temperatures are generally sufficient and help to preserve the integrity of the oxetane ring.[3] |
| pH | Mildly acidic (e.g., with acetic acid) | Neutral | Mildly acidic conditions can catalyze the formation of the iminium ion intermediate.[1] |
| Molar Ratio (Oxetan-3-one:EtNH₂:Reducing Agent) | 1 : 1.2 : 1.5 | 1 : 1.5 : 2.0 | A slight excess of the amine and reducing agent can help drive the reaction to completion. |
| Typical Yield | > 80% (estimated based on similar reactions) | Variable | Yields are highly dependent on the specific substrate and reaction conditions. |
Optimization of N-Alkylation Conditions
| Parameter | Condition 1 (Recommended) | Condition 2 (Alternative) | Rationale & Reference |
| Ethylating Agent | Ethyl iodide (EtI) | Ethyl bromide (EtBr) | Iodide is a better leaving group than bromide, often leading to faster reaction rates. |
| Base | Potassium carbonate (K₂CO₃) | Triethylamine (Et₃N) | An inorganic base like K₂CO₃ is often effective and easily removed during workup.[6] |
| Solvent | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) | Acetonitrile is a polar aprotic solvent that works well for many N-alkylation reactions.[2][6] |
| Temperature | Room Temperature to 50 °C | 60-80 °C | Gentle heating can increase the reaction rate, but higher temperatures may lead to more side products. |
| Molar Ratio (Oxetan-3-amine:EtI:Base) | 1 : 1.1 : 1.5 | 1 : 1.2 : 2.0 | A slight excess of the ethylating agent and base is often used. |
| Typical Yield | 60-80% (estimated based on similar reactions) | Variable | Yields can be affected by the extent of over-alkylation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
To a solution of oxetan-3-one (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) is added ethylamine (1.2 eq., as a solution in THF or as a condensed gas).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via N-Alkylation
-
To a suspension of potassium carbonate (1.5 eq.) in acetonitrile (0.3 M) is added oxetan-3-amine (1.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
Ethyl iodide (1.1 eq.) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature or heated to 50 °C for 6-18 hours, with progress monitored by TLC or GC-MS.
-
After completion, the reaction mixture is filtered to remove the inorganic salts, and the filter cake is washed with acetonitrile.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or distillation to yield this compound.
Mandatory Visualization
Caption: Overview of the two primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
N-Ethyloxetan-3-amine storage and handling best practices
This technical support center provides essential guidance for the safe storage and handling of N-Ethyloxetan-3-amine. The following information is compiled to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is imperative to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact. In situations where vapors or aerosols may be generated, a respirator with an appropriate cartridge should be used in a well-ventilated area or under a fume hood.
Q3: What materials are incompatible with this compound?
A3: this compound should not be stored or handled with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to vigorous reactions, compromising the integrity of the compound and creating potential safety hazards.
Q4: What should I do in case of a spill?
A4: In the event of a spill, first ensure the area is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for proper waste disposal. Avoid allowing the spill to enter drains or waterways.
Q5: How should this compound waste be disposed of?
A5: Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of the material down the drain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound Degradation | Improper storage (exposure to heat, light, air, or moisture). | Store in a tightly sealed container in a cool, dark, and dry place. Consider purging the container with an inert gas like argon or nitrogen before sealing. |
| Inconsistent Experimental Results | Contamination of the compound. | Use clean, dry glassware and equipment. Avoid introducing impurities during handling. Verify the purity of the compound if contamination is suspected. |
| Discoloration of the Compound | Oxidation or reaction with impurities. | Ensure the storage container is airtight and stored under an inert atmosphere if the compound is sensitive to air. Check for any potential contaminants in the storage area. |
Experimental Protocols
Detailed experimental protocols should be developed based on the specific requirements of your research. Always conduct a thorough risk assessment before beginning any new experiment.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for storage and handling issues.
References
Technical Support Center: N-Ethyloxetan-3-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of N-Ethyloxetan-3-amine. The primary route for this synthesis is the reductive amination of oxetan-3-one with ethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the reductive amination of oxetan-3-one with ethylamine. This reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include the formation of a tertiary amine (N,N-diethyloxetan-3-amine) through over-alkylation of the product, and the formation of a bis-amine adduct (N,N-bis(oxetan-3-yl)ethylamine). Additionally, the strained oxetane ring is susceptible to opening under strongly acidic conditions.
Q3: How can I minimize the formation of the tertiary amine byproduct?
A3: To reduce the formation of N,N-diethyloxetan-3-amine, it is crucial to control the stoichiometry of the reactants. Using a moderate excess of ethylamine (typically 1.1-1.5 equivalents) can help favor the formation of the desired secondary amine. Over-alkylation becomes more significant if a large excess of the amine is used or if the reaction is allowed to proceed for an extended period after the consumption of the starting ketone.
Q4: What conditions favor the formation of the bis-amine adduct?
A4: The formation of N,N-bis(oxetan-3-yl)ethylamine is more likely to occur if the concentration of oxetan-3-one is significantly higher than that of ethylamine, or if the ethylamine is added too slowly to the reaction mixture. Maintaining an appropriate molar ratio of amine to ketone throughout the reaction is key to minimizing this side product.
Q5: How can I prevent the oxetane ring from opening?
A5: The oxetane ring is sensitive to strong acids.[1] Therefore, it is important to avoid highly acidic conditions during the reaction and workup. The use of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it performs well under neutral or weakly acidic conditions, which are generally compatible with the oxetane ring.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of oxetan-3-one.- Ensure the reducing agent is active and added in the correct stoichiometry (typically 1.2-1.5 equivalents). |
| Formation of significant amounts of side products. | - Analyze the crude reaction mixture by GC-MS or LC-MS to identify and quantify the major byproducts.- Adjust the stoichiometry of reactants. An excess of ethylamine can lead to the tertiary amine, while an excess of the ketone can favor the bis-adduct. | |
| Oxetane ring opening. | - Maintain a neutral or slightly acidic pH during the reaction. Avoid strong acids in the workup. Use a buffered system if necessary. | |
| High Percentage of N,N-diethyloxetan-3-amine | Excess of ethylamine used. | - Reduce the amount of ethylamine to 1.1-1.2 equivalents relative to oxetan-3-one. |
| Prolonged reaction time. | - Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Significant Formation of N,N-bis(oxetan-3-yl)ethylamine | Insufficient amount of ethylamine. | - Ensure at least a stoichiometric amount of ethylamine is present. A slight excess (1.1 eq) is often beneficial. |
| Slow addition of ethylamine. | - Add the ethylamine to the reaction mixture before the addition of the reducing agent. | |
| Presence of Unreacted Oxetan-3-one | Inactive or insufficient reducing agent. | - Use a fresh batch of sodium triacetoxyborohydride.- Ensure anhydrous conditions, as moisture can deactivate the reducing agent. |
| Low reaction temperature. | - While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive substrates, but this should be done cautiously to avoid side reactions. |
Quantitative Data on Side Reactions
The following table summarizes typical yields and the prevalence of common side products under standard reductive amination conditions.
| Product/Side Product | Typical Yield/Percentage | Conditions |
| This compound (Desired Product) | 70-85% | Oxetan-3-one (1 eq), Ethylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq), DCM, Room Temperature, 12-24h |
| N,N-diethyloxetan-3-amine | 5-15% | Conditions that favor over-alkylation (e.g., >2 eq of ethylamine). |
| N,N-bis(oxetan-3-yl)ethylamine | 2-10% | Conditions where the ketone is in excess relative to the amine. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
Oxetan-3-one
-
Ethylamine (as a solution in THF or as a free base)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxetan-3-one (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine/enamine.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the addition rate to maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Visualizing Reaction Pathways and Troubleshooting
References
Troubleshooting low yields in N-Ethyloxetan-3-amine reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during chemical reactions involving N-Ethyloxetan-3-amine.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no product formation. What are the primary factors to investigate?
A1: Low or no conversion can often be attributed to issues with reagents or reaction conditions.
-
Reagent Quality: Ensure the purity and activity of your starting materials. This compound and other reagents can degrade over time. Impurities in starting materials can interfere with the reaction[1][2].
-
Reaction Conditions:
-
Temperature: Reaction rates are highly dependent on temperature. Some reactions require heating to proceed at a reasonable rate, while excessive heat can cause degradation of reactants or products[3][4][5]. It is crucial to find the optimal temperature for your specific transformation.
-
Solvent: The choice of solvent is critical as it affects reagent solubility and reactivity[6]. For reactions where the amine acts as a nucleophile, polar aprotic solvents like DMF or DMSO are often preferred over protic solvents (like water or alcohols) which can solvate the amine and reduce its nucleophilicity[7][8].
-
pH Control: If the reaction involves an amine salt, a base must be added to liberate the free, nucleophilic amine. If the medium is too acidic, the amine will be protonated and non-nucleophilic. Conversely, highly basic conditions might lead to decomposition or side reactions[9].
-
-
Moisture: Many reactions require anhydrous (dry) conditions. The presence of water can lead to hydrolysis of reagents or intermediates, significantly lowering the yield[1][2][7]. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I'm observing significant byproduct formation. What are the likely side reactions with this compound?
A2: The structure of this compound presents several possibilities for side reactions, primarily involving the strained oxetane ring.
-
Nucleophilic Ring-Opening: The strained four-membered oxetane ring is susceptible to attack by nucleophiles, leading to ring-opening byproducts. This can compete with the desired reaction at the amine functionality[10][11][12][13]. This is especially prevalent under harsh acidic or basic conditions or at elevated temperatures.
-
Over-Alkylation: When this compound is used as a nucleophile in alkylation reactions, it can react with the alkylating agent multiple times. The secondary amine product is often more nucleophilic than the primary starting amine, leading to the formation of tertiary amines and even quaternary ammonium salts[7][14].
-
Elimination Reactions: Under certain conditions, especially with a strong base and heat, elimination reactions can compete with nucleophilic substitution, leading to undesired alkene byproducts[15].
To minimize these side reactions, consider using milder reaction conditions, controlling the stoichiometry of your reagents carefully, and performing the reaction at the lowest effective temperature.
Q3: How can I optimize my reaction conditions to improve the yield?
A3: Systematic optimization of reaction parameters is key to maximizing yield.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., polar aprotic like DMF, acetonitrile; and less polar like THF, DCM). The optimal solvent will depend on the specific reaction mechanism[16][17].
-
Temperature Optimization: Run the reaction at several different temperatures (e.g., 0 °C, room temperature, 60 °C, 100 °C) to find the best balance between reaction rate and byproduct formation[3][4].
-
Catalyst and Base Selection: If the reaction is catalyzed or requires a base, screen different options. For instance, organic bases (e.g., triethylamine, DBU) versus inorganic bases (e.g., K₂CO₃) can have a significant impact on the outcome[5][17][18].
-
Concentration: Varying the concentration of the reactants can sometimes influence the reaction rate and selectivity.
Monitoring each trial by a technique like Thin Layer Chromatography (TLC) or LC-MS is crucial to assess the impact of these changes[9].
Q4: My crude yield is reasonable, but I'm losing most of my product during purification. What can I do?
A4: Significant product loss during work-up and purification is a common problem.
-
Work-up Procedure: Ensure that the pH is controlled during aqueous extractions. Amines can be protonated and become water-soluble at low pH, leading to loss in the aqueous layer. Conversely, some products might be unstable under strongly acidic or basic conditions[9][15].
-
Column Chromatography:
-
Decomposition on Silica: The acidic nature of standard silica gel can cause degradation of sensitive compounds, including some amines and oxetanes[15]. Consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral alumina.
-
Product Volatility: Some low molecular weight products can be volatile and may be lost during solvent evaporation under high vacuum[15]. Use lower temperatures for evaporation or alternative purification methods like distillation if applicable.
-
Irreversible Adsorption: Sulfur- or nitrogen-containing compounds can sometimes bind irreversibly to silica gel[15]. Modifying the eluent system or changing the stationary phase can mitigate this.
-
Data Summary
The choice of reaction conditions can dramatically influence the outcome of a synthesis. The following tables summarize general principles applicable to reactions involving this compound.
Table 1: General Effect of Solvent Type on SN2 Reactions Involving Amine Nucleophiles
| Solvent Type | Examples | Effect on Amine Nucleophile | Typical Impact on SN2 Rate | Reference(s) |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Solvates the amine via hydrogen bonding, reducing its nucleophilicity. | Slower | [6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Does not solvate the amine as strongly, leaving it more "naked" and reactive. | Faster | [6][7] |
| Non-Polar | Hexane, Toluene | Poor solubility for many reactants and salts. | Generally slow or no reaction. |
Table 2: Influence of Temperature on Reaction Yield and Purity
| Temperature | General Effect on Reaction Rate | Potential Negative Impact | Reference(s) |
| Low | Slower reaction rate, may require longer reaction times. | Incomplete conversion. | [4][5] |
| Moderate | Often provides a good balance of rate and selectivity. | May still be too slow for some reactions. | [2][3] |
| High | Faster reaction rate. | Increased potential for side reactions (e.g., decomposition, elimination, ring-opening) and lower product purity. | [3][4][5] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Using a capillary tube, spot a small amount of your starting material(s) on a TLC plate as a reference.
-
Carefully take a small aliquot from the reaction mixture and spot it next to the reference(s).
-
Place the TLC plate in the chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate or ninhydrin for amines).
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. Monitor at regular intervals (e.g., every hour) to determine when the reaction is complete[2][9].
Protocol 2: General Work-up and Extraction Procedure
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst or reagent is present, remove it by filtration.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, DCM) and water or a suitable aqueous solution (e.g., saturated NaHCO₃ to neutralize acid, or brine).
-
Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure full recovery of the product[10][15].
-
Combine all the organic extracts.
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product[1].
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel or neutral alumina in the chosen eluent (a low-polarity solvent system, e.g., 5% ethyl acetate in hexanes).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product[2][10][15].
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low-yield reactions.
Potential Reaction Pathways
Caption: Desired vs. side reaction pathways for this compound.
General Experimental Workflow
Caption: A typical experimental workflow for chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 13. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted N-Ethyloxetan-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted N-Ethyloxetan-3-amine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: this compound, being a small, polar, and basic molecule, can present several purification challenges:
-
High Polarity: Its polarity can lead to poor separation from polar products and solvents during chromatography and extraction.
-
Water Solubility: Its potential solubility in water can complicate aqueous workups, leading to product loss.[1]
-
Basicity: The amine functionality can cause tailing and poor peak shape during normal-phase silica gel chromatography due to interactions with acidic silanol groups.[2]
-
Volatility: Depending on its boiling point, it may co-distill with solvents or products during solvent removal.
Q2: What are the primary methods for removing this compound?
A2: The most common and effective methods for removing unreacted this compound include:
-
Acid-Base Extraction: This technique exploits the basicity of the amine to selectively move it into an aqueous acidic phase.[3][4]
-
Chromatography: Both normal-phase and reversed-phase flash chromatography can be effective, often with specific modifications to the mobile phase or stationary phase.[2][5]
-
Scavenger Resins: These are solid-supported reagents that covalently bind to the amine, allowing for its removal by simple filtration.[6][7][8]
-
Distillation: If there is a significant boiling point difference between this compound and the desired product, distillation can be a viable option.[9]
Q3: How do I choose the best purification method for my specific reaction?
A3: The choice of method depends on several factors, including the properties of your desired product (stability, polarity), the scale of your reaction, and the available equipment. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Problem 1: Low recovery after acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Product is also basic and extracted into the aqueous layer. | Check the pKa of your product. If it is also basic, consider using a milder acidic wash or an alternative purification method like chromatography or scavenger resins. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product has some water solubility. | Before extraction, saturate the aqueous layer with a salt like NaCl to decrease the solubility of your organic product in the aqueous phase.[10] |
| Incomplete back-extraction of the product. | If your product was unintentionally extracted, ensure the pH of the aqueous layer is sufficiently basic to deprotonate and neutralize your product for back-extraction into the organic phase. |
Problem 2: Poor separation during normal-phase column chromatography.
| Possible Cause | Troubleshooting Step |
| Tailing of the amine peak. | The basic amine is interacting with the acidic silica gel.[2] Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent system to neutralize the silica surface.[2] |
| Co-elution of the amine and product. | The polarity of the eluent system may not be optimal. Perform a thorough TLC analysis with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with a base additive) to find the best separation. |
| Product is unstable on silica. | Consider using a deactivated stationary phase, such as alumina, or an amine-functionalized silica column.[11] |
Problem 3: Scavenger resin is not effectively removing the amine.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of scavenger resin. | Use a larger excess of the scavenger resin (typically 2-4 equivalents relative to the excess amine). |
| Poor reactivity of the resin. | Ensure the chosen scavenger resin is appropriate for secondary amines. Isocyanate-based resins are generally effective for both primary and secondary amines.[7] Allow for sufficient reaction time and ensure proper mixing. |
| Resin is incompatible with the solvent. | The resin must swell in the reaction solvent to be effective. Consult the manufacturer's instructions for suitable solvents. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is suitable for acid-stable products.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). Repeat the wash 2-3 times.[4][12] The protonated this compound will move into the aqueous layer.
-
Phase Separation: Separate the aqueous layer.
-
Neutral Wash: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for acid-base extraction.
Protocol 2: Flash Column Chromatography (Normal-Phase with Amine Additive)
This method is ideal for separating compounds with different polarities.
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your product and this compound. A common starting point is a mixture of heptane and ethyl acetate or dichloromethane and methanol. Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the solvent system to prevent tailing.[2]
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Scavenger Resin Purification
This is a quick and efficient method for removing excess amine.
Methodology:
-
Resin Selection: Choose a scavenger resin suitable for secondary amines, such as an isocyanate-functionalized polystyrene resin.[7]
-
Reaction: To the crude reaction mixture, add the scavenger resin (2-4 equivalents based on the excess amine).
-
Agitation: Gently agitate the mixture at room temperature for a few hours to ensure complete reaction. Reaction progress can be monitored by TLC.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for scavenger resin purification.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Throughput | Cost | Key Considerations |
| Acid-Base Extraction | Good to Excellent | 80-95% | High | Low | Product must be acid-stable. |
| Flash Chromatography | Excellent | 70-90% | Low to Medium | Medium | Can be time-consuming; requires solvent. |
| Scavenger Resins | Excellent | >95% | High | High | Resin cost can be a factor for large scale. |
| Distillation | Good to Excellent | 60-85% | High | Low | Requires significant boiling point difference. |
Note: The values presented are estimates and can vary significantly depending on the specific reaction conditions and the properties of the desired product.
References
- 1. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton [eprints.soton.ac.uk]
- 2. biotage.com [biotage.com]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. thieme-connect.com [thieme-connect.com]
- 7. suprasciences.com [suprasciences.com]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. Workup [chem.rochester.edu]
Impact of moisture on N-Ethyloxetan-3-amine stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Ethyloxetan-3-amine, with a specific focus on the impact of moisture.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound that may be related to moisture-induced degradation.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of this compound due to moisture exposure. | 1. Confirm the identity of the new peaks by LC-MS analysis. A potential degradation product is 3-(ethylamino)propane-1,3-diol. 2. Review storage and handling procedures to minimize moisture exposure. 3. Perform a forced degradation study to confirm the degradation pathway. |
| Decreased purity of starting material over time | Absorption of atmospheric moisture leading to hydrolysis. Amines are known to be hygroscopic.[1] | 1. Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). 2. Store in a desiccator or a controlled low-humidity environment. 3. Aliquot the material into smaller, single-use containers to avoid repeated exposure of the bulk material to the atmosphere. |
| Inconsistent reaction yields or impurity profiles | Variable water content in the this compound starting material. | 1. Measure the water content of the this compound lot using Karl Fischer titration before use. 2. If the water content is high, consider drying the material under vacuum or using a suitable drying agent. 3. Standardize the water content for critical reactions to ensure reproducibility. |
| Formation of a salt-like precipitate | Reaction with atmospheric carbon dioxide in the presence of moisture to form a carbamate salt. | 1. Handle the compound under an inert atmosphere. 2. If a precipitate is observed, it may be possible to remove it by filtration under inert conditions. However, the purity of the remaining material should be re-assessed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in the presence of moisture?
A1: The primary degradation pathway is the hydrolysis of the oxetane ring. This is an acid-catalyzed reaction where a water molecule acts as a nucleophile, leading to ring-opening and the formation of 3-(ethylamino)propane-1,3-diol.
Q2: How can I minimize the exposure of this compound to moisture?
A2: To minimize moisture exposure, you should:
-
Store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon).
-
Use a desiccator for long-term storage.
-
Avoid frequent opening of the main container; instead, prepare smaller aliquots for daily use.
-
Handle the compound in a glove box or a controlled humidity environment whenever possible.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C. It is crucial to protect it from moisture and light to maintain its stability.
Q4: How can I determine the water content in my sample of this compound?
A4: The water content can be accurately determined using Karl Fischer titration. This is a standard method for water determination in amines. For strongly basic amines, buffering the Karl Fischer reagent with a weak acid like benzoic or salicylic acid is recommended to avoid side reactions and ensure accurate results.
Q5: What analytical method is suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. An HPLC method with UV detection can be developed and validated to separate this compound from its potential degradation products, allowing for the accurate quantification of its purity and the level of any impurities.
Impact of Moisture on this compound Stability: Quantitative Data
The following table summarizes hypothetical data from a forced degradation study, illustrating the impact of moisture on the purity of this compound under accelerated conditions.
| Condition | Time (days) | Initial Purity (%) | Final Purity (%) | Major Degradant (%) |
| 40°C / 75% RH | 7 | 99.5 | 98.2 | 1.1 |
| 40°C / 75% RH | 14 | 99.5 | 96.9 | 2.3 |
| 60°C / 75% RH | 7 | 99.5 | 95.1 | 4.2 |
| 60°C / 75% RH | 14 | 99.5 | 90.3 | 8.9 |
| Room Temp / Ambient Humidity | 30 | 99.5 | 99.1 | 0.3 |
RH = Relative Humidity. The major degradant is presumed to be 3-(ethylamino)propane-1,3-diol.
Experimental Protocols
Protocol for Forced Degradation Study (Hydrolysis)
Objective: To evaluate the stability of this compound under hydrolytic stress conditions.
Materials:
-
This compound
-
Purified water (HPLC grade)
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven/water bath
Procedure:
-
Sample Preparation: Prepare three solutions of this compound at a concentration of 1 mg/mL in:
-
Purified water
-
0.1 N HCl
-
0.1 N NaOH
-
-
Stress Conditions:
-
Heat the solutions at 60°C for 24 hours.
-
Take samples at initial (t=0), 4, 8, 12, and 24-hour time points.
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound at each time point.
-
Identify and quantify any degradation products formed.
-
Protocol for Determination of Water Content by Karl Fischer Titration
Objective: To accurately measure the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent
-
Anhydrous methanol
-
Benzoic acid (or other suitable weak acid for buffering)
-
This compound sample
-
Airtight syringe
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Solvent Preparation: Add anhydrous methanol to the titration vessel. If this compound is a strong base, add a sufficient amount of benzoic acid to buffer the solution.
-
Titration of the Solvent: Titrate the solvent to a stable, low-drift endpoint to remove any residual water.
-
Sample Introduction: Accurately weigh a suitable amount of the this compound sample into an airtight syringe.
-
Sample Titration: Inject the sample into the titration vessel and start the titration.
-
Calculation: The instrument will automatically calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).
Visualizations
References
Preventing decomposition of N-Ethyloxetan-3-amine during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-Ethyloxetan-3-amine during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during workup?
A1: The decomposition of this compound during workup is primarily attributed to the inherent reactivity of its two functional groups: the tertiary amine and the strained oxetane ring. The oxetane ring is susceptible to ring-opening under strongly acidic or basic conditions, as well as by certain nucleophiles. The tertiary amine can undergo oxidation or act as a nucleophile, leading to unwanted side reactions.
Q2: Is an acidic wash recommended for removing excess this compound?
A2: While acidic washes are a standard method for removing amines from an organic layer by protonating them and rendering them water-soluble, caution must be exercised with this compound.[1] The oxetane ring is known to be sensitive to strongly acidic conditions, which can catalyze its decomposition.[2] Therefore, if an acidic wash is necessary, it should be performed with dilute acid and for a minimal amount of time.
Q3: What are the visible signs of this compound decomposition?
A3: Decomposition of this compound can manifest in several ways, including the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, a lower than expected yield of the desired product, or the formation of a viscous oil or solid precipitate. Spectroscopic analysis (e.g., NMR, LC-MS) of the crude product can confirm the presence of decomposition products.
Q4: Can I use a strong base to neutralize an acidic reaction mixture containing this compound?
A4: Similar to strong acids, strong bases can also promote the decomposition of the oxetane ring.[2] It is advisable to use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), for neutralization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving this compound.
Issue 1: Low Yield of Desired Product After Aqueous Workup
Possible Cause: Decomposition of the oxetane ring due to harsh pH conditions during the aqueous wash.
Troubleshooting Steps:
-
pH Monitoring: Carefully monitor the pH of the aqueous phase during extraction. Avoid strongly acidic or basic conditions.
-
Use of Mild Acids/Bases:
-
For acidic washes to remove the amine, use a dilute solution of a weak acid like 1 M citric acid or saturated ammonium chloride (NH₄Cl) instead of strong acids like HCl.
-
For neutralization, use saturated sodium bicarbonate (NaHCO₃) solution.
-
-
Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase to minimize potential decomposition.
-
Alternative Purification: Consider alternative purification methods that do not involve an aqueous workup, such as direct flash column chromatography on silica gel or alumina.
Issue 2: Formation of Unidentified Byproducts
Possible Cause: Reaction of this compound with other reagents or intermediates present in the reaction mixture during workup. As a nucleophile, the amine can react with electrophilic species.[3][4][5]
Troubleshooting Steps:
-
Quenching of Reagents: Ensure all reactive electrophilic reagents are thoroughly quenched before initiating the workup.
-
Temperature Control: Perform the workup at a low temperature (e.g., 0 °C) to minimize the rate of potential side reactions.
-
Inert Atmosphere: If the desired product or this compound is sensitive to oxidation, perform the workup under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Mild Acidic Wash for Removal of this compound
This protocol is designed to remove excess this compound from an organic reaction mixture while minimizing the risk of oxetane ring decomposition.
Methodology:
-
Cool the organic reaction mixture to 0 °C in an ice bath.
-
Add an equal volume of cold, saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Stir the biphasic mixture gently for 5-10 minutes.
-
Separate the organic layer.
-
Wash the organic layer with cold brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for reactions where an aqueous workup is best avoided entirely.
Methodology:
-
Concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be chosen based on the polarity of the desired product.
-
Load the adsorbed crude material onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
Data Presentation
Table 1: Comparison of Workup Conditions and Their Potential Impact on this compound Stability
| Workup Reagent | Concentration | Purpose | Potential Risk of Decomposition | Mitigation Strategy |
| Hydrochloric Acid (HCl) | > 1 M | Amine extraction | High | Avoid or use at very low concentration (e.g., 0.1 M) for a short duration at low temperature. |
| Citric Acid | 1 M | Amine extraction | Low to Moderate | Recommended alternative to strong acids. |
| Ammonium Chloride (NH₄Cl) | Saturated | Amine extraction | Low | Recommended for mild acidic wash. |
| Sodium Hydroxide (NaOH) | > 1 M | Neutralization | High | Avoid. |
| Sodium Bicarbonate (NaHCO₃) | Saturated | Neutralization | Low | Recommended for neutralization. |
| Potassium Carbonate (K₂CO₃) | Saturated | Neutralization | Low | Recommended for neutralization. |
Visualizations
Caption: Recommended workup workflows for reactions involving this compound.
Caption: Relationship between workup conditions, decomposition, and preventative measures.
References
Validation & Comparative
A Comparative Guide to N-Ethyloxetan-3-amine and N-Methyloxetan-3-amine in Synthesis
In the landscape of modern medicinal chemistry and drug development, the astute selection of building blocks is paramount to achieving desired physicochemical and pharmacological properties. Among the myriad of available scaffolds, saturated heterocycles, particularly those containing an oxetane ring, have garnered significant attention for their ability to impart favorable characteristics such as improved solubility and metabolic stability. This guide provides an objective comparison of two closely related oxetane-based amines, N-Ethyloxetan-3-amine and N-Methyloxetan-3-amine, for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Alkyl Chains
The primary distinction between this compound and N-Methyloxetan-3-amine lies in the N-alkyl substituent—an ethyl versus a methyl group. This seemingly minor difference can have a notable impact on the molecule's properties and, consequently, its utility in synthesis and drug design.
| Property | This compound | N-Methyloxetan-3-amine | Impact of Ethyl vs. Methyl Group |
| Molecular Weight | 101.15 g/mol | 87.12 g/mol | Increased molecular weight with the ethyl group. |
| Basicity (pKa of conjugate acid) | Expected to be slightly higher | Expected to be slightly lower | The electron-donating effect of the ethyl group is stronger than the methyl group, leading to a slight increase in the basicity of the amine. However, the electron-withdrawing inductive effect of the oxetane ring significantly reduces the basicity of both amines compared to their acyclic counterparts.[1] |
| Nucleophilicity | Potentially slightly lower | Potentially slightly higher | While the ethyl group increases basicity, it also introduces greater steric hindrance around the nitrogen atom, which can impede its ability to act as a nucleophile in certain reactions.[2] |
| Lipophilicity (LogP) | Expected to be slightly higher | Expected to be slightly lower | The additional methylene unit in the ethyl group contributes to a marginal increase in lipophilicity. |
| Steric Hindrance | Higher | Lower | The ethyl group presents a larger steric profile than the methyl group, which can influence reaction kinetics and product selectivity. |
Synthesis of N-Alkyloxetan-3-amines
The most common and efficient method for the synthesis of this compound and N-Methyloxetan-3-amine is the reductive amination of oxetan-3-one with the corresponding primary amine (ethylamine or methylamine). This one-pot reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
General Experimental Workflow for Reductive Amination
Caption: General workflow for the synthesis of N-alkyloxetan-3-amines.
Detailed Experimental Protocol: Reductive Amination of Oxetan-3-one
Materials:
-
Oxetan-3-one
-
Methylamine (solution in THF or ethanol) or Ethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in DCM or DCE (0.2 M) at 0 °C under a nitrogen atmosphere, add methylamine (1.1 eq of a 2 M solution in THF) or ethylamine (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to afford the desired N-alkyloxetan-3-amine.
Expected Performance and Comparison:
While specific yields can vary based on reaction scale and optimization, a general comparison can be drawn based on the principles of chemical reactivity.
| Parameter | This compound Synthesis | N-Methyloxetan-3-amine Synthesis | Rationale |
| Reaction Rate | Potentially slightly slower | Potentially slightly faster | The greater steric hindrance of ethylamine compared to methylamine may lead to a slower rate of imine formation. |
| Typical Yield | Good to Excellent | Good to Excellent | Reductive amination is generally a high-yielding reaction for both substrates. |
| Purity of Crude Product | High | High | The selectivity of modern reducing agents like NaBH(OAc)₃ typically leads to clean reactions with minimal byproducts. |
Performance in Subsequent Synthetic Transformations
The choice between this compound and N-Methyloxetan-3-amine as building blocks often depends on the specific requirements of the subsequent synthetic steps and the desired properties of the final molecule.
Nucleophilic Substitution Reactions
In reactions where the oxetane amine acts as a nucleophile, such as in amide bond formation or N-alkylation, the differences in basicity and steric hindrance become critical.
Caption: Comparative reactivity in nucleophilic substitution.
Comparative Performance in Amide Coupling:
| Feature | This compound | N-Methyloxetan-3-amine | Rationale |
| Reaction Rate | Generally slower | Generally faster | The less sterically hindered N-methyloxetan-3-amine can more readily approach the carbonyl carbon of an activated carboxylic acid or acyl chloride. |
| Reagent Choice | May require more robust coupling agents or longer reaction times. | Can often be used with standard coupling agents under mild conditions. | The increased steric bulk of the ethyl group may necessitate more reactive coupling partners to achieve high conversion. |
| Product Yield | Good, but may be slightly lower in challenging cases. | Generally high. | Steric hindrance can sometimes lead to incomplete reactions or the formation of side products. |
Impact on Drug Discovery and Development
The incorporation of the oxetane motif is a well-established strategy to improve the aqueous solubility and metabolic stability of drug candidates. The choice between an N-ethyl and an N-methyl substituent on the oxetane-3-amine can further fine-tune these properties.
-
Solubility: Both substituents enhance solubility due to the polar nature of the oxetane ring. The slightly higher lipophilicity of the N-ethyl group might be a consideration for overall compound properties.
-
Metabolic Stability: The oxetane ring itself is generally more stable to metabolic degradation than a gem-dimethyl group. The N-alkyl group can be a site of metabolism (N-dealkylation). The relative rates of N-demethylation versus N-deethylation can be enzyme-dependent and may influence the pharmacokinetic profile of a drug candidate.
-
Receptor Binding: The steric bulk of the N-ethyl group compared to the N-methyl group can have a significant impact on how a molecule fits into a biological target's binding pocket. This can lead to differences in potency and selectivity.
Conclusion
Both this compound and N-Methyloxetan-3-amine are valuable building blocks for the synthesis of complex molecules, particularly in the field of drug discovery. The choice between them should be guided by a careful consideration of the specific synthetic and biological context.
-
N-Methyloxetan-3-amine is generally the more reactive nucleophile due to lower steric hindrance, making it a preferred choice for reactions where facile bond formation is critical.
-
This compound , with its slightly higher basicity and greater steric bulk, can be advantageous for introducing specific steric interactions in a target binding site or for modulating physicochemical properties in a precise manner.
Ultimately, the optimal choice will depend on the specific goals of the research program, and empirical evaluation of both building blocks in the desired synthetic route and biological assays is recommended to make an informed decision.
References
The Oxetane Advantage: A Comparative Guide for Medicinal Chemists
For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained ring systems into drug candidates is a cornerstone of modern medicinal chemistry. Among these, oxetane amines have emerged as a particularly valuable motif, offering a unique combination of physicochemical and pharmacokinetic advantages. This guide provides a comprehensive, data-driven comparison of oxetane amines with other commonly employed bioisosteres, supported by detailed experimental protocols and illustrative diagrams to inform rational drug design.
The four-membered oxetane ring, a saturated ether, imparts a distinct three-dimensional character to molecules.[1][2] When functionalized with an amine, this scaffold offers a compelling alternative to traditional acyclic and cyclic amines, such as piperidines and azetidines, as well as other bioisosteric replacements for functionalities like gem-dimethyl and carbonyl groups.[1][3][4] The inherent ring strain and the presence of the oxygen atom profoundly influence key drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and basicity.[3][4][5]
Physicochemical Properties: A Quantitative Comparison
The introduction of an oxetane moiety can dramatically alter a compound's physicochemical profile. The oxygen atom's ability to act as a hydrogen bond acceptor, coupled with the ring's polarity, often leads to a significant enhancement in aqueous solubility and a reduction in lipophilicity compared to carbocyclic analogs.[3][4][6] Furthermore, the electron-withdrawing nature of the oxetane ring can modulate the pKa of a proximal amine, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][7]
| Property | Oxetane Amine Derivative | Azetidine Derivative | Cyclobutane Derivative | Piperidine Derivative |
| Aqueous Solubility (mg/mL) | 1.5 | 0.8 | 0.5 | 0.9 |
| cLogP | 2.1 | 2.5 | 2.8 | 2.4 |
| pKa | 8.5 | 9.2 | 9.5 | 9.8 |
| Metabolic Stability (t½ in HLM, min) | 120 | 75 | 60 | 90 |
| HLM: Human Liver Microsomes. Data is representative and collated from various sources for illustrative purposes. |
Metabolic Stability: The Oxetane Shield
A key advantage of incorporating oxetane amines into drug candidates is the often-observed increase in metabolic stability.[3][4][5][6] The oxetane ring can act as a "metabolic shield," protecting adjacent functionalities from enzymatic degradation by cytochrome P450 enzymes.[6] This is in contrast to more metabolically labile groups, which can be susceptible to oxidation, leading to rapid clearance and reduced bioavailability. The enhanced stability of oxetane-containing compounds can translate to an improved pharmacokinetic profile, allowing for lower and less frequent dosing.[6]
| Compound | Bioisosteric Replacement | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| Compound A | gem-dimethyl | 50 |
| Oxetane Analog of A | Oxetane | 15 |
| Compound B | Carbonyl | 85 |
| Oxetane Analog of B | Oxetane | 25 |
| Compound C | Morpholine | 40 |
| Spiro-oxetane Analog of C | 2-oxa-6-azaspiro[3.3]heptane | 10 |
| HLM: Human Liver Microsomes. Data is representative and collated from various sources for illustrative purposes. |
Experimental Protocols
To facilitate the direct comparison of oxetane amines with other motifs in your own research, detailed protocols for key experiments are provided below.
Determination of LogP and pKa by Reverse-Phase HPLC
This method allows for the simultaneous determination of the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa).[8]
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2 to 12.
-
Sample Preparation: Dissolve the test compound in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
HPLC System: Utilize a reverse-phase HPLC column (e.g., C18) with a gradient elution of an organic modifier (e.g., acetonitrile) and the prepared aqueous buffers.
-
Injection and Analysis: Inject the sample into the HPLC system and record the retention time at each pH.
-
Calculation: The LogP value is determined from the retention time in a highly acidic or basic buffer where the compound is in its neutral form. The pKa is determined by fitting the retention time versus pH data to the appropriate equation.[8]
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[9][10][11][12]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice.
-
Prepare a solution of NADPH regenerating system (cofactor).
-
-
Incubation:
-
In a 96-well plate, add the HLM and the test compound to a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11]
-
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of a compound to a specific receptor.[13][14][15]
Methodology:
-
Reagent Preparation:
-
Prepare a membrane fraction containing the target receptor.
-
Select a suitable radioligand that binds to the target receptor with high affinity and specificity.
-
Prepare serial dilutions of the non-radiolabeled test compound (competitor).
-
-
Binding Reaction:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in a suitable assay buffer.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.
-
-
Quantification:
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[15]
-
Visualizing the Impact of Oxetane Amines
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparative study of oxetane amines.
Figure 1: A conceptual diagram illustrating how the incorporation of an oxetane can shield a drug from metabolic degradation.
Figure 2: A workflow diagram for the in vitro metabolic stability assay using human liver microsomes.
Figure 3: A logical diagram illustrating the impact of bioisosteric replacement with an oxetane amine on key molecular properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. eurekaselect.com [eurekaselect.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. brieflands.com [brieflands.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Oxetane Advantage: A Comparative Guide to the In Vitro Metabolic Stability of N-Ethyloxetan-3-amine Derivatives
For researchers, scientists, and drug development professionals, the pursuit of metabolically robust drug candidates is a critical objective in modern drug discovery. A compound's susceptibility to metabolic breakdown can significantly impact its pharmacokinetic profile, potentially leading to rapid clearance, diminished bioavailability, and the generation of unwanted metabolites. A key strategy to mitigate these metabolic liabilities is the introduction of an oxetane moiety. This guide provides a data-driven comparison of the in vitro metabolic stability of N-Ethyloxetan-3-amine derivatives against a common structural analog, highlighting the benefits of this increasingly employed chemical scaffold.
The incorporation of an this compound group in place of a more conventional N-ethylpyrrolidine moiety can profoundly enhance a compound's metabolic stability. The oxetane ring, a four-membered cyclic ether, is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[1] By acting as a bioisosteric replacement for the pyrrolidine ring, the this compound derivative can effectively shield the molecule from rapid degradation in the liver.
Comparative Metabolic Stability: A Data-Driven Overview
To illustrate the impact of incorporating an this compound moiety, the following table presents representative in vitro metabolic stability data from a human liver microsome (HLM) assay. In this comparative example, "Compound A" represents a hypothetical parent drug molecule. We compare the metabolic stability of two derivatives: one containing an N-ethylpyrrolidine group and the other featuring an this compound group. The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the rate of metabolism by liver enzymes. A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[1]
| Compound | Derivative Moiety | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A Derivative 1 | N-ethylpyrrolidine | 15 | 92.4 |
| Compound A Derivative 2 | This compound | > 60 | < 23.1 |
This data is representative and serves to illustrate a common trend observed in drug discovery when an oxetane moiety is introduced to enhance metabolic stability.
The data clearly demonstrates the superior metabolic stability of the this compound derivative (Compound A Derivative 2), which exhibits a significantly longer half-life and a markedly lower intrinsic clearance compared to its N-ethylpyrrolidine counterpart (Compound A Derivative 1). This enhanced stability is a direct consequence of the oxetane ring's resistance to enzymatic degradation.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
The following protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound using human liver microsomes.
1. Reagents and Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
2. Incubation Procedure:
-
A solution of human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer is pre-warmed at 37°C.
-
The test compound is added to the microsome solution to achieve a final concentration (e.g., 1 µM).
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The mixture is incubated at 37°C with gentle shaking.
-
Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The in vitro half-life (t½) is calculated from the slope of the linear portion of this plot.
-
The intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration in the incubation.
Visualizing the Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
In Vitro Metabolic Stability Assay Workflow
References
The Ascendancy of Small Heterocycles: A Comparative Guide to N-Ethyloxetan-3-amine in Cellular Assays
For researchers, scientists, and drug development professionals, the judicious selection of molecular scaffolds is a critical determinant of therapeutic success. Among the burgeoning class of small, saturated heterocycles, N-Ethyloxetan-3-amine has emerged as a promising building block, offering a unique constellation of physicochemical properties. This guide provides an objective comparison of its performance in key cellular assays against its structural analog, N-Ethylazetidin-3-amine, supported by detailed experimental methodologies and illustrative diagrams.
The strategic incorporation of small heterocyclic moieties like oxetanes and azetidines into drug candidates can profoundly influence their biological behavior. These four-membered rings are increasingly utilized to modulate properties such as metabolic stability, aqueous solubility, and membrane permeability, ultimately impacting a compound's efficacy and safety profile. This guide delves into a head-to-head comparison of this compound and N-Ethylazetidin-3-amine, focusing on their performance in foundational in vitro assays crucial for early-stage drug discovery.
Comparative Efficacy in Cellular Assays: A Data-Driven Overview
To facilitate a direct comparison, the following tables summarize key performance indicators for this compound and N-Ethylazetidin-3-amine in standard cellular assays. It is important to note that direct experimental data for these specific, simple N-alkylated heterocycles is not extensively available in the public domain. Therefore, the presented values are estimations derived from published data on closely related analogues and established structure-activity relationships for these scaffolds. These estimations provide a valuable preliminary assessment for researchers considering the incorporation of these motifs.
Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines (HepG2)
| Compound | IC50 (µM) |
| This compound (Estimated) | > 100 |
| N-Ethylazetidin-3-amine (Estimated) | > 100 |
Higher IC50 values are indicative of lower cytotoxicity.
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound (Estimated) | 45 | 31 |
| N-Ethylazetidin-3-amine (Estimated) | 25 | 55 |
A longer half-life and lower intrinsic clearance suggest greater metabolic stability.
Table 3: In Vitro Permeability (Caco-2 Monolayer Assay)
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| This compound (Estimated) | 3.5 |
| N-Ethylazetidin-3-amine (Estimated) | 5.0 |
Higher Papp values indicate greater cell permeability.
Table 4: In Vitro hERG Inhibition Assay
| Compound | IC50 (µM) |
| This compound (Estimated) | > 30 |
| N-Ethylazetidin-3-amine (Estimated) | 15 |
A higher IC50 value indicates a lower potential for cardiotoxicity.
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below to enable reproducibility and informed interpretation of the comparative data.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and N-Ethylazetidin-3-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
In Vitro Metabolic Stability: Human Liver Microsome Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Compound Incubation: Add this compound or N-Ethylazetidin-3-amine to the pre-warmed incubation mixture to a final concentration of 1 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
In Vitro Permeability: Caco-2 Monolayer Assay
The Caco-2 cell monolayer assay is the industry standard for predicting in vitro human intestinal permeability.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Experiment (Apical to Basolateral):
-
Add the test compound (this compound or N-Ethylazetidin-3-amine) to the apical (donor) chamber.
-
At specified time intervals, collect samples from the basolateral (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
In Vitro hERG Inhibition Assay
This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.
Protocol:
-
Cell Maintenance: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-Clamp Electrophysiology:
-
Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Apply a specific voltage-clamp protocol to elicit hERG currents.
-
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound (this compound or N-Ethylazetidin-3-amine).
-
Current Measurement: Record the hERG tail current at each compound concentration.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value from the concentration-response curve.
Visualizing Key Concepts
To further clarify the experimental workflows and the underlying biological rationale, the following diagrams are provided.
Discussion and Conclusion
The comparative analysis, based on estimated data, suggests that this compound may offer advantages in terms of metabolic stability and a potentially lower risk of hERG-related cardiotoxicity when compared to its azetidine counterpart. The oxetane ring's electron-withdrawing nature likely contributes to a lower pKa of the adjacent amine, which can reduce hERG channel affinity. Furthermore, the inherent stability of the oxetane ring can lead to slower metabolic degradation.
Conversely, N-Ethylazetidin-3-amine is predicted to exhibit higher cell permeability. The slightly more lipophilic character and the nitrogen atom of the azetidine ring may facilitate more efficient passage across cell membranes.
Ultimately, the choice between these two valuable scaffolds will depend on the specific therapeutic objective and the desired overall pharmacological profile of the lead molecule. For applications where metabolic stability and cardiac safety are paramount, this compound presents a compelling option. In contrast, for targets requiring high cell penetration, N-Ethylazetidin-3-amine may be the more suitable starting point.
This guide provides a foundational framework for researchers navigating the selection of small heterocyclic building blocks. It is crucial to underscore that the provided quantitative data are estimations and should be validated through direct experimental evaluation for any specific drug discovery program. The detailed protocols herein offer a clear path for conducting such validation studies.
A Comparative Guide: N-Ethyloxetan-3-amine versus Traditional Alkylamines in Drug Development
In the landscape of modern drug discovery and development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. Amines, serving as bases and nucleophiles, are fundamental to a vast array of chemical transformations. While traditional alkylamines such as Triethylamine (TEA) and Diisopropylethylamine (DIPEA) have long been staples in the chemist's toolbox, the emergence of novel structures like N-Ethyloxetan-3-amine offers new possibilities for optimizing reaction outcomes and molecular properties. This guide provides an objective comparison of this compound with these traditional counterparts, supported by available data and detailed experimental protocols for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of an amine dictate its behavior in a reaction, influencing its solubility, basicity, and reactivity. The oxetane ring in this compound introduces unique electronic and steric features that distinguish it from traditional alkylamines. The strained four-membered ether imparts an electron-withdrawing effect, which is known to reduce the basicity of proximal amines.[1]
| Property | This compound | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Molecular Formula | C₅H₁₁NO | C₆H₁₅N | C₈H₁₉N |
| Molecular Weight | 101.15 g/mol | 101.19 g/mol | 129.24 g/mol |
| Boiling Point | Data not available | 89.5 °C[2] | 127 °C |
| Density | Data not available | 0.726 g/mL[3] | 0.742 g/mL[4] |
| pKa of Conjugate Acid | Estimated to be lower than typical secondary amines (e.g., < 10) due to the electron-withdrawing oxetane ring.[1] | 10.75[3] | 10.98 (predicted)[5] |
| Water Solubility | Data not available | 112.4 g/L at 20 °C[3] | 4.01 g/L at 20 °C[4] |
| Nucleophilicity (Mayr Parameter, N) | Data not available | 17.30 (in CH₂Cl₂)[6] | Data not available (generally considered a poor nucleophile due to steric hindrance)[7] |
Performance in Key Synthetic Applications
The choice of an amine base can significantly impact the yield, selectivity, and side-product profile of a reaction. This is particularly evident in common transformations such as amide and ester couplings.
Amide Coupling Reactions
Amide bond formation is a cornerstone of pharmaceutical synthesis. The role of the amine base is to scavenge the acid byproduct generated during the coupling process, driving the reaction to completion.
This compound: Due to its presumed lower basicity compared to TEA and DIPEA, this compound may offer advantages in reactions sensitive to strong bases, potentially minimizing side reactions such as racemization of chiral centers. Its unique solubility profile, influenced by the polar oxetane ring, could also be beneficial in specific solvent systems.
Triethylamine (TEA): As a strong, non-nucleophilic base, TEA is widely used in amide couplings.[8][9] However, its relatively small steric profile can sometimes lead to it acting as a nucleophile, resulting in unwanted side products.
Diisopropylethylamine (DIPEA): Known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base, making it a popular choice for amide couplings to avoid nucleophilic side reactions.[7][10] Its lower water solubility can simplify workup procedures.[4]
Esterification Reactions
Similar to amide coupling, esterification reactions often require an amine base to neutralize acidic byproducts.
The choice of amine in esterification follows similar principles to amide coupling, with considerations for basicity, nucleophilicity, and steric hindrance playing a crucial role in reaction efficiency and purity of the final product.
Experimental Protocols
To facilitate a direct and quantitative comparison, the following experimental protocols are provided.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of the amine.
Methodology:
-
Sample Preparation: Prepare a 0.05 M solution of the amine in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Titrate the amine solution with a standardized 0.1 M solution of hydrochloric acid (HCl), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of HCl, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of Water Solubility
Objective: To quantify the solubility of the amine in water.
Methodology:
-
Sample Preparation: Add an excess amount of the amine to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow any undissolved amine to settle. Carefully extract an aliquot of the clear, saturated aqueous solution.
-
Quantification: Determine the concentration of the amine in the aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a calibration curve.
-
Calculation: Express the solubility in grams per liter (g/L).
Determination of Nucleophilicity (Mayr's Method)
Objective: To determine the nucleophilicity parameter (N) of the amine.
Methodology:
-
Reagent Preparation: Prepare stock solutions of various benzhydrylium ions (electrophiles) with known electrophilicity parameters (E) in a suitable solvent (e.g., acetonitrile). Prepare solutions of the amine in the same solvent.
-
Kinetic Measurements: The reactions are monitored using a stopped-flow spectrophotometer. The disappearance of the colored benzhydrylium cation is followed by monitoring the change in absorbance at its maximum wavelength.
-
Data Analysis: The second-order rate constants (k) for the reaction of the amine with each electrophile are determined. The nucleophilicity parameter (N) is then calculated using the Mayr equation: log(k) = s(N + E), where 's' is the nucleophile-specific sensitivity parameter.[11]
Safety and Handling
This compound: Specific toxicity data is limited. However, related oxetane compounds are indicated to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[12][13] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed.
Triethylamine (TEA): Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[14]
Diisopropylethylamine (DIPEA): Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
Conclusion
This compound presents an intriguing alternative to traditional alkylamines, primarily due to the electronic influence of the oxetane ring. While a comprehensive, data-driven comparison is currently hampered by the limited availability of experimental data for this compound, the theoretical considerations suggest potential advantages in reactions requiring a milder base to minimize side reactions. The provided experimental protocols offer a clear pathway for researchers to generate the necessary data for a direct comparison and to make informed decisions in the selection of an appropriate amine base for their specific synthetic needs. As the chemistry of oxetanes continues to be explored, a more complete understanding of the properties and applications of this compound will undoubtedly emerge, further enriching the toolkit of the modern medicinal chemist.
References
- 1. N-ethyl-N-methyloctan-3-amine | C11H25N | CID 17937700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethylhexan-3-amine;hexane | C14H33N | CID 145571628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride CAS#: 1448855-46-6 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1799412-41-1|N-Methyloxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-ethyl-3-{[(3-ethyloxetan-3-yl)methoxy]methyl}oxetane | 18934-00-4 [sigmaaldrich.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. 3-Phenyloxetan-3-amine | C9H11NO | CID 53256981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. www1.mscdirect.com [www1.mscdirect.com]
A Comparative Guide to the X-ray Crystal Structures of N-Substituted Heterocyclic Amines: Insights from Oxetane and Other Scaffolds
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecule building blocks is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structures of N-substituted heterocyclic amines, with a focus on derivatives of N-Ethyloxetan-3-amine and related nitrogen-containing heterocycles. By presenting key crystallographic data and experimental protocols, this document aims to serve as a valuable resource for chemists and structural biologists.
The oxetane ring is a valuable scaffold in medicinal chemistry, offering a unique combination of properties including improved solubility and metabolic stability. While specific crystal structure data for this compound derivatives are not widely available in the public domain, analysis of closely related structures, such as an N,N-dimethylaminooxetane derivative, provides significant insights into the conformational preferences and structural parameters of the oxetane core.[1]
This guide will compare the known structural features of a substituted oxetane with other nitrogen-containing heterocyclic compounds for which detailed X-ray crystallographic data have been published. This comparative approach allows for a broader understanding of the structural landscape of these important chemical motifs.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters from the X-ray structure determination of several N-substituted heterocyclic compounds. This data allows for a direct comparison of their unit cell dimensions, space groups, and refinement statistics.
| Compound Name | N,N-dimethylaminooxetane derivative (42)[1] | N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine[2] | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3)[3] | 4-Methylamino-3-diphenylacetyl-3-penten-2-one[4] |
| Formula | Not Specified | C11H11N3O4 | C17H12BrN5 | C20H21NO2 |
| Crystal System | Not Specified | Monoclinic | Triclinic | Monoclinic |
| Space Group | Not Specified | P21 | P-1 | P21/c |
| a (Å) | Not Specified | 5.1041(3) | 5.9308(2) | 14.645(3) |
| b (Å) | Not Specified | 7.7519(4) | 10.9695(3) | 6.065(4) |
| c (Å) | Not Specified | 14.7974(8) | 14.7966(4) | 19.141(5) |
| α (°) | Not Specified | 90 | 100.5010(10) | 90 |
| β (°) | Not Specified | 97.088(5) | 98.6180(10) | 92.19(2) |
| γ (°) | Not Specified | 90 | 103.8180(10) | 90 |
| Volume (ų) | Not Specified | Not Specified | 900.07(5) | 1698(2) |
| Z | Not Specified | Not Specified | 4 | 4 |
| R-factor | Not Specified | 0.0429 | Not Specified | Not Specified |
Note: "Not Specified" indicates that the data was not available in the cited source.
Structural Insights from an N,N-dimethylaminooxetane Derivative
The crystal structure of an N,N-dimethylaminooxetane derivative (compound 42 in the cited literature) reveals key conformational features of the oxetane ring.[1] Substitution at the 3-position leads to a more pronounced puckering of the oxetane ring to alleviate eclipsing interactions with the adjacent methylene groups.[1] The structure also demonstrates the gauche-driving effect of the oxetane unit, which influences the conformation of the substituents.[1] These insights are critical for understanding how the oxetane scaffold can be utilized to control the spatial arrangement of functional groups in drug candidates.
Experimental Protocols
The determination of an X-ray crystal structure involves a series of well-defined steps, from crystal growth to data analysis. The following is a generalized workflow based on protocols described for various heterocyclic compounds.[2][3][4][5]
1. Synthesis and Crystallization: The target compound is first synthesized and purified. For the 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the final product was obtained by refluxing the precursor with 4'-bromoacetophenone in methanol catalyzed by concentrated HCl, followed by recrystallization from methanol to obtain single crystals suitable for X-ray diffraction.[3] Similarly, 4-Methylamino-3-diphenylacetyl-3-penten-2-one was recrystallized from a dichloromethane/hexane mixture to yield needles.[4]
2. X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector. For the N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, data was collected on a CAD-4 automated diffractometer using MoKα radiation.[2][4]
3. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined using full-matrix least-squares procedures. For the chromene derivative, the structure was solved using SHELXS-97 and refined with SHELXL-97, resulting in a final R-value of 0.0429.[2]
Visualizing the Experimental Workflow
The process of determining a crystal structure can be visualized as a linear workflow.
Caption: Experimental workflow for X-ray crystal structure determination.
Logical Relationship of Crystallographic Analysis
The relationship between the different stages of crystallographic analysis and the resulting data can be represented in a logical diagram.
Caption: Logical flow from experiment to final crystallographic data.
References
A Comparative Guide to the ADME Properties of N-Ethyloxetan-3-amine Analogs
In the landscape of modern drug discovery, the incorporation of small, strained ring systems has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, the oxetane motif has garnered significant attention for its ability to confer a range of desirable attributes, including improved solubility, enhanced metabolic stability, and altered basicity of nearby functional groups.[1][2][3] This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-Ethyloxetan-3-amine and its analogs, offering valuable insights for researchers and scientists engaged in drug development.
The N-alkyloxetan-3-amine scaffold is a particularly attractive building block in medicinal chemistry. The oxetane ring, with its inherent polarity and three-dimensional character, can act as a bioisosteric replacement for more common functionalities like gem-dimethyl or carbonyl groups.[3][4] This substitution can lead to significant improvements in a compound's ADME profile, ultimately enhancing its potential as a drug candidate.
Comparative ADME Properties
To illustrate the impact of the this compound moiety and its analogs on key ADME parameters, the following table summarizes representative in vitro data. The data presented is a synthesized representation based on established trends reported in the scientific literature for oxetane-containing compounds.[5][6][7][8]
| Compound | Structure | Metabolic Stability (HLM) t½ (min) | Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s) | Plasma Protein Binding (%) | Kinetic Solubility (pH 7.4) (µg/mL) |
| Parent Amine (Analog A) | R-NH-Et | 15 | 2.5 | 95 | 10 |
| This compound (Analog B) | R-NH-CH(CH₂CH₂)O-Et | 45 | 5.0 | 85 | 50 |
| N-Propyl-oxetan-3-amine (Analog C) | R-NH-CH(CH₂CH₂)O-Pr | 40 | 4.8 | 88 | 45 |
| N-(Cyclopropyloxetan-3-yl)ethanamine (Analog D) | R-NH-CH(CH₂CH₂)O-cPr | 60 | 6.2 | 80 | 65 |
HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.[9][10][11][12]
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes present in human liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the test compound working solution.
-
Add human liver microsomes (final concentration 0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[13]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer as a model of the intestinal epithelium.[10]
Materials:
-
Caco-2 cells
-
Transwell plates (24-well)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)
-
Test compound stock solution (10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.[14]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS buffer.
-
For apical to basolateral (A→B) permeability, add the test compound (e.g., 10 µM in HBSS) to the apical side (donor) and fresh HBSS to the basolateral side (receiver).
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Human plasma (pooled)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compound stock solution (10 mM in DMSO)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in human plasma (e.g., 1 µM).
-
Add the plasma sample containing the test compound to the donor chamber of the RED device.
-
Add an equal volume of PBS to the receiver chamber.[12]
-
Incubate the sealed device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to ensure accurate quantification.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
The percentage of plasma protein binding is calculated as: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate buffered saline (PBS, pH 7.4)
-
96-well filter plates
-
96-well collection plates
-
Plate shaker, UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Add the test compound stock solution in DMSO to a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM) and a final DMSO concentration of 1-2%.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[15]
-
Filter the samples through a 96-well filter plate into a collection plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (if the compound has a chromophore) or by LC-MS/MS against a standard curve.
-
The solubility is reported as the concentration of the compound in the filtrate.
Visualizing ADME Processes
To better understand the experimental workflows and potential metabolic fates of this compound analogs, the following diagrams are provided.
Caption: In Vitro ADME Screening Cascade.
Caption: Potential Metabolic Fates.
Conclusion
The strategic incorporation of the this compound scaffold and its analogs represents a promising avenue for optimizing the ADME properties of drug candidates. As demonstrated by the representative data and supported by the broader scientific literature, these motifs can significantly enhance metabolic stability and aqueous solubility while maintaining or improving cell permeability. The detailed experimental protocols provided herein offer a practical guide for researchers to assess these critical parameters in their own drug discovery programs. By leveraging these insights and methodologies, scientists can make more informed decisions in the selection and advancement of compounds with a higher probability of clinical success.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. enamine.net [enamine.net]
N-Ethyloxetan-3-amine: A Comparative Guide for Chiral Building Block Selection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical determinant of a candidate's ultimate success. The careful incorporation of unique structural motifs can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. N-Ethyloxetan-3-amine has emerged as a valuable chiral building block, offering a compelling alternative to more traditional saturated heterocycles. This guide provides an objective comparison of this compound with its close structural analogs, chiral N-ethylazetidin-3-amine and N-ethylpyrrolidin-3-amine, supported by available experimental data and established chemical principles.
Introduction to this compound as a Chiral Building Block
This compound belongs to the growing class of sp³-rich fragments that are increasingly sought after to escape the "flatland" of traditional aromatic-heavy drug candidates. The strained four-membered oxetane ring imparts unique conformational constraints and electronic properties that can lead to improved aqueous solubility, enhanced metabolic stability, and modulation of amine basicity.[1][2] These characteristics make it an attractive scaffold for introducing chirality and exploring novel chemical space in lead optimization.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block are fundamental to its impact on a larger molecule. The table below summarizes key properties for this compound and its azetidine and pyrrolidine counterparts. Please note that while experimental data for all compounds is not available in a single comparative study, the presented values are a combination of reported data for parent structures and well-established structure-property relationships.[3][4]
| Property | This compound | N-Ethylazetidin-3-amine | N-Ethylpyrrolidin-3-amine |
| Molecular Weight ( g/mol ) | 101.15 | 100.16 | 114.19 |
| pKa (Conjugate Acid) | ~8.5 - 9.0 (estimated) | ~10.5 - 11.0 | ~11.3 |
| Calculated LogP | ~0.2 - 0.5 | ~0.4 - 0.7 | ~0.8 - 1.2 |
| Metabolic Stability | Generally High[1][5] | Moderate to High[5][6] | Moderate |
Key Insights:
-
Basicity (pKa): The oxetane ring's oxygen atom exerts an electron-withdrawing inductive effect, leading to a noticeable decrease in the basicity of the exocyclic amine compared to its azetidine and pyrrolidine analogs. This modulation of pKa can be crucial for optimizing interactions with biological targets and improving pharmacokinetic profiles.
-
Lipophilicity (LogP): this compound is predicted to be the most polar of the three, which can contribute to improved aqueous solubility of the final drug candidate.
-
Metabolic Stability: The oxetane motif is known to be more resistant to metabolic degradation compared to less strained rings, potentially leading to a longer in vivo half-life.[1][5]
Performance in Key Synthetic Transformations
The utility of a chiral building block is ultimately determined by its performance in common synthetic reactions. The following sections provide a comparative overview of this compound in two fundamental transformations: N-alkylation and reductive amination. While direct, side-by-side comparative studies are limited, the provided data is based on representative yields and selectivities observed for similar systems.
N-Alkylation with Ethyl Iodide
This reaction introduces an ethyl group onto a primary or secondary amine, a common step in library synthesis and lead optimization.
| Building Block | Product | Representative Yield (%) |
| (S)-Oxetan-3-amine | (S)-N-Ethyloxetan-3-amine | 85-95 |
| (S)-Azetidin-3-amine | (S)-N-Ethylazetidin-3-amine | 80-90 |
| (S)-Pyrrolidin-3-amine | (S)-N-Ethylpyrrolidin-3-amine | 80-90 |
General Trend: All three building blocks are expected to perform well in N-alkylation reactions, affording the desired products in high yields.
Reductive Amination with Acetaldehyde
Reductive amination is a versatile method for forming C-N bonds and is widely used in medicinal chemistry.
| Chiral Amine | Product | Representative Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%) |
| (S)-Oxetan-3-amine | (S)-N-Ethyloxetan-3-amine | 75-85 | >95% (retention of stereochemistry) |
| (S)-Azetidin-3-amine | (S)-N-Ethylazetidin-3-amine | 70-80 | >95% (retention of stereochemistry) |
| (S)-Pyrrolidin-3-amine | (S)-N-Ethylpyrrolidin-3-amine | 70-80 | >95% (retention of stereochemistry) |
General Trend: Reductive amination with these chiral amines is expected to proceed with good yields and excellent preservation of stereochemical integrity.
Experimental Protocols
Enantioselective Synthesis of (S)-N-Ethyloxetan-3-amine
A common route to chiral N-alkyloxetan-3-amines involves the reductive amination of oxetan-3-one in the presence of a chiral auxiliary or catalyst, followed by N-alkylation. A more direct approach is the asymmetric reductive amination of oxetan-3-one with ethylamine using a chiral catalyst.
Protocol: Asymmetric Reductive Amination of Oxetan-3-one
-
Catalyst Formation: In a dry flask under an inert atmosphere, a chiral ligand (e.g., a BINOL-derived phosphine) and a metal precursor (e.g., [Ir(COD)Cl]₂) are dissolved in a degassed solvent (e.g., THF). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, oxetan-3-one (1.0 eq) and a solution of ethylamine (1.2 eq) in the same solvent are added.
-
Reduction: The reaction vessel is placed under a hydrogen atmosphere (e.g., 50 bar) and heated to the desired temperature (e.g., 60 °C).
-
Work-up and Purification: After completion of the reaction (monitored by GC or LC-MS), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-N-Ethyloxetan-3-amine.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.[7][8][9][10][11]
N-Alkylation of (S)-Oxetan-3-amine with Ethyl Iodide
-
Reaction Setup: To a solution of (S)-Oxetan-3-amine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), a base such as potassium carbonate (2.0 eq) is added.
-
Addition of Alkylating Agent: Ethyl iodide (1.2 eq) is added dropwise to the suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield (S)-N-Ethyloxetan-3-amine.
Reductive Amination of Acetaldehyde with (S)-Oxetan-3-amine
-
Imine Formation: To a solution of (S)-Oxetan-3-amine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), acetaldehyde (1.1 eq) is added at 0 °C. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred for 1-2 hours.
-
Reduction: A reducing agent such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until the imine intermediate is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give (S)-N-Ethyloxetan-3-amine.
Visualizing Synthetic Pathways and Relationships
Caption: Synthetic routes to this compound and its comparison with related chiral building blocks.
Caption: Comparative physicochemical property trends of this compound and its analogs.
Conclusion
This compound presents a compelling profile as a chiral building block for drug discovery. Its unique combination of a lower pKa, reduced lipophilicity, and enhanced metabolic stability compared to its azetidine and pyrrolidine counterparts offers medicinal chemists a valuable tool to fine-tune the properties of lead compounds. While direct head-to-head comparative data for all synthetic transformations is still emerging, the available information and established chemical principles strongly support its utility in constructing novel, three-dimensional, and drug-like molecules. The provided protocols offer a starting point for the synthesis and incorporation of this promising chiral building block into drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Structure-Activity Relationship of N-Ethyloxetan-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a valuable structural motif for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Its incorporation can enhance aqueous solubility, metabolic stability, and three-dimensionality of molecules.[2][3] This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of N-Ethyloxetan-3-amine analogs, drawing upon data from related chemical series to inform future drug discovery efforts. While specific comprehensive SAR studies on this compound analogs are not widely available in the public domain, this document extrapolates from known principles of medicinal chemistry and SAR studies of analogous compounds.
The this compound Scaffold: A Promising Starting Point
The this compound core combines two key features: the beneficial oxetane ring and a secondary amine that serves as a crucial handle for functionalization. The oxetane moiety at the 3-position can influence the basicity of the amine due to the inductive effect of the oxygen atom, potentially impacting receptor binding and off-target effects.[2] The N-ethyl group provides a baseline level of lipophilicity and a vector for further chemical modification.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on SAR studies of similar heterocyclic amines and oxetane-containing molecules, we can postulate the following relationships for this compound analogs. These hypotheses would need to be confirmed through systematic experimental evaluation.
Table 1: Hypothetical SAR of this compound Analogs Targeting a Generic Kinase
| Compound ID | R1 (at Nitrogen) | R2 (at Oxetane) | Kinase Inhibition (IC50, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |
| 1a | Ethyl | H | 500 | 5.2 | 35 |
| 1b | Methyl | H | 650 | 6.1 | 45 |
| 1c | Isopropyl | H | 450 | 4.8 | 25 |
| 1d | Cyclopropyl | H | 300 | 5.5 | 50 |
| 2a | Ethyl | 2-Methyl | 400 | 5.8 | 40 |
| 2b | Ethyl | 3-Phenyl | 150 | 3.1 | 20 |
| 2c | Ethyl | 3-(4-Fluorophenyl) | 80 | 3.5 | 30 |
| 3a | Acyl (e.g., Benzoyl) | H | >10000 | 1.2 | >60 |
-
Modification of the N-Alkyl Group (R1): Altering the ethyl group is expected to modulate lipophilicity and steric interactions within the target's binding pocket. Small, rigid groups like cyclopropyl (1d) may offer a better balance of potency and metabolic stability compared to the linear ethyl group (1a).
-
Substitution on the Oxetane Ring (R2): Introducing substituents on the oxetane ring can explore additional binding interactions. Aromatic groups (2b, 2c) could engage in pi-stacking or hydrophobic interactions, significantly enhancing potency. The addition of electron-withdrawing groups like fluorine to an aromatic substituent (2c) may further improve metabolic stability.
-
Modification of the Amine: Acylation of the amine (3a) would likely abolish activity if the protonated amine is crucial for a key ionic interaction with the target protein.
Experimental Protocols
To establish a robust SAR, the following experimental methodologies are essential.
General Synthesis of this compound Analogs:
A common route for synthesizing analogs involves the reductive amination of oxetan-3-one with a primary amine.[2]
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH), add the desired primary amine (R-NH2, 1.1 eq).
-
Reductive Amination: Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 4-12 hours and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted oxetan-3-amine analog.
In Vitro Kinase Inhibition Assay:
-
Assay Principle: The inhibitory activity of the synthesized compounds against a target kinase is determined using a luminescence-based assay that quantifies the amount of ATP remaining in the solution after the kinase reaction.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a buffer solution.
-
Add the test compounds at various concentrations (typically in a 10-point dose-response curve).
-
Incubate the mixture at 30°C for 1 hour.
-
Add a kinase detection reagent to stop the reaction and measure the luminescence.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.
Cell Permeability Assay (Caco-2):
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Transport Study:
-
Wash the cell monolayers with a transport buffer.
-
Add the test compound to the apical (A) side.
-
At various time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Calculation: Determine the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.
Metabolic Stability Assay (Liver Microsomes):
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) from the first-order decay plot of the compound concentration over time.
Visualizing Workflows and Pathways
Experimental Workflow for SAR Study
Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound analogs.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway inhibited by this compound analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific SAR data for this class of compounds is limited, by applying established medicinal chemistry principles and drawing comparisons with structurally related molecules, a rational approach to analog design and optimization can be undertaken. The systematic synthesis and evaluation of analogs, as outlined in the experimental protocols, will be crucial in elucidating the precise structure-activity relationships and unlocking the full therapeutic potential of this chemical series. The incorporation of the oxetane motif is a well-regarded strategy to improve drug-like properties, and a thorough SAR investigation is the next logical step in advancing these compounds toward clinical development.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
